1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQHYMWILFNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride: Structural Architecture & Synthetic Methodology
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride , a critical heterocyclic building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation kinase inhibitors.[1] Unlike generic catalog entries, this document focuses on the regioselective synthesis , structural validation , and handling protocols required for high-purity pharmaceutical applications.
Structural Anatomy & Physicochemical Properties[1]
The compound consists of a five-membered pyrazole ring substituted with methyl groups at the N1 and C3 positions, and a carboxylic acid moiety at the C4 position, stabilized as a hydrochloride salt.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |
| Common Name | 1,3-Dimethylpyrazole-4-carboxylic acid HCl |
| Free Acid CAS | 78703-53-4 |
| Molecular Formula | C₆H₈N₂O₂[1][2][3][4][5] · HCl |
| Molecular Weight | 140.14 (Free Acid) / 176.60 (HCl Salt) |
| Acidity (pKa) | ~3.5 (COOH), ~2.5 (Pyrazolium NH⁺) |
| Appearance | White to off-white crystalline solid |
Structural Nuances
The 1,3-substitution pattern is electronically distinct from its 1,5-isomer.[1] The C4-carboxylic acid is flanked by the electron-donating C3-methyl and the aromatic N1-methyl.[1]
-
N1-Position: Methylated. This blocks tautomerization, fixing the bond order of the ring.[1]
-
C4-Position: The carboxyl group is conjugated with the pyrazole
-system, making the C5 proton (adjacent to N1) highly deshielded in NMR.[1] -
Salt Form: The hydrochloride salt involves protonation of the N2 nitrogen (the "pyridine-like" nitrogen), forming a pyrazolium cation which increases water solubility and shelf-stability compared to the zwitterionic free acid.
Synthetic Pathways & Mechanistic Insights
The primary challenge in synthesizing this scaffold is regiocontrol .[1] Direct condensation of methylhydrazine with ethyl acetoacetate often yields a mixture of 1,3- and 1,5-isomers, or 5-pyrazolones.
To guarantee the 1,3-dimethyl-4-carboxyl arrangement, the Vilsmeier-Haack-like approach or the Ethoxymethylene route is the industry standard.[1]
The "Ethoxymethylene" Route (High Regioselectivity)
This protocol utilizes triethyl orthoformate to introduce the C4-carbon before cyclization, locking the regiochemistry.[1]
Experimental Protocol
-
Precursor Formation: React Ethyl acetoacetate with Triethyl orthoformate and Acetic anhydride (reflux, 110°C) to form the intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate .[1]
-
Cyclization: Add Methylhydrazine (aqueous or ethanolic solution) to the intermediate at low temperature (0-10°C).
-
Regioselectivity: The terminal nitrogen of methylhydrazine (NH₂) is more nucleophilic and attacks the ethoxymethylene carbon first, followed by cyclization onto the ketone. This predominantly yields the 1,3-dimethyl isomer over the 1,5-isomer.
-
-
Hydrolysis & Salt Formation: Treat the resulting ester with concentrated Hydrochloric Acid (HCl) under reflux.[1]
-
Outcome: This cleaves the ethyl ester and simultaneously protonates the pyrazole ring, crystallizing the target Hydrochloride salt upon cooling.[1]
-
Visualization of Synthetic Logic
Caption: Step-wise regioselective synthesis via the ethoxymethylene intermediate to ensure 1,3-substitution.
Analytical Validation (Self-Validating System)[1]
To confirm identity and exclude the 1,5-isomer, 1H NMR is the definitive tool.
1H NMR Signature (DMSO-d6)
The following shifts are diagnostic for the 1,3-isomer.[1] If the N-Me and C-Me peaks are significantly shifted, suspect the 1,5-isomer.[1]
| Position | Shift ( | Multiplicity | Interpretation |
| COOH | 12.10 | Broad Singlet | Carboxylic acid proton (exchangeable).[1] |
| C5-H | 8.09 | Singlet | The aromatic ring proton.[1] Note: In the 1,5-isomer, this proton is often shielded differently.[1] |
| N1-CH₃ | 3.77 | Singlet | Methyl on Nitrogen.[1] Distinctive downfield shift due to electronegative N. |
| C3-CH₃ | 2.14 | Singlet | Methyl on Carbon.[1] Typical allylic/aromatic methyl range. |
Analytical Decision Tree
Caption: NMR validation logic. The C5-H proton proximity to the N-Methyl group in the 1,5-isomer vs the 1,3-isomer is the key differentiator.
Medicinal Chemistry Applications
This scaffold acts as a bioisostere for benzoic acid or other heteroaromatic acids in drug design.[1]
-
Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The C4-carboxylic acid is often converted to an amide to interact with the "hinge region" of the kinase.[1]
-
Agrochemicals (SDHIs): The 1,3-dimethylpyrazole core is a structural analog to the pyrazole moiety found in Fluxapyroxad and Bixafen .[1] These fungicides inhibit Succinate Dehydrogenase (Complex II), disrupting cellular respiration in fungi.[1]
-
Antibacterial Agents: Derivatives of this acid (specifically hydrazide-hydrazones) have shown efficacy against Acinetobacter baumannii by targeting bacterial metabolic pathways.[1]
Handling & Stability Protocols
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Solubility:
-
Safety: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation as the HCl salt can hydrolyze in moist mucous membranes to release acidic traces.[1]
References
-
Vertex AI Search . (2025).[1] Synthetic method of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents. Link
-
National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 12654287: Methyl 1,3-dimethylpyrazole-4-carboxylate. PubChem.[1][2][8][9] Link
-
Sigma-Aldrich . (2025).[1] 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Product Sheet. Link
-
Royal Society of Chemistry . (2015).[1] Regioselective synthesis of pyrazoles. RSC Advances. Link
-
Antibiotics (Basel) . (2020).[1][4] Synthesis of 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics. PubMed.[1][2][8] Link
Sources
- 1. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 78703-53-4 [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. real-j.mtak.hu [real-j.mtak.hu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Versatility and Synthetic Pathways
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has transcended its status as a simple chemical building block to become a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Currently, over 30 FDA-approved therapeutics utilize this scaffold, ranging from the blockbuster anti-inflammatory Celecoxib to precision oncology agents like Crizotinib .
This technical guide analyzes the pyrazole moiety not just as a structural connector, but as a functional pharmacophore. We explore its unique electronic properties that facilitate ATP-mimicry in kinase inhibitors, its role in achieving isoform selectivity in cyclooxygenase (COX) enzymes, and provide robust, field-proven protocols for its synthesis and biological evaluation.
Structural Basis & Pharmacophore Dynamics
The "Switchable" Bioisostere
The pyrazole ring (
-
Aromaticity & Stability: Pyrazoles are highly stable against oxidation and hydrolysis, making them ideal for oral bioavailability.
-
Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (
- and -tautomers).[2] In drug design, substitution at N1 locks the tautomer, defining the vector of hydrogen bonding. -
ATP Mimicry: In kinase inhibitors, the pyrazole motif frequently mimics the adenine ring of ATP. The N2 nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH), while the N1-H (or adjacent substituents) donates to the backbone carbonyl.
Physicochemical Advantages[2]
-
Lipophilicity Modulation: Pyrazole (
) is significantly less lipophilic than benzene ( ).[2] Replacing a phenyl ring with a pyrazole often improves water solubility without sacrificing -stacking interactions. -
Metabolic Shielding: Pyrazoles are generally resistant to Phase I metabolic degradation compared to electron-rich phenols or furans.
Therapeutic Area I: Oncology (Kinase Inhibition)
The most prolific application of pyrazole derivatives lies in the inhibition of protein kinases. The scaffold's ability to form bidentate hydrogen bonds with the kinase "hinge region" drives high-affinity binding.
Mechanism of Action: The Hinge Binder
In the ATP-binding pocket of kinases (e.g., JAK, ALK, BTK), the pyrazole ring serves as the anchor.
-
Case Study: Ruxolitinib (JAK1/2 Inhibitor): The pyrazole ring of Ruxolitinib forms critical H-bonds with the hinge region of the Janus Kinase. This locks the molecule in the active site, preventing ATP binding and downstream STAT phosphorylation.
-
Case Study: Crizotinib (ALK/ROS1 Inhibitor): Used in NSCLC, the pyrazole moiety positions the 2-aminopyridine group to interact with the solvent front, while the fluorophenyl group occupies the hydrophobic pocket.
Visualization: Kinase Binding Logic
The following diagram illustrates the generalized binding mode of pyrazole-based inhibitors within the kinase ATP pocket.
Figure 1: Mechanistic logic of pyrazole-based kinase inhibition, highlighting the critical hinge region interactions.
Therapeutic Area II: Inflammation (COX-2 Selectivity)[6][7]
The Selectivity Challenge
Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory). Long-term inhibition of COX-1 leads to gastric ulcers. Pyrazole derivatives provided the solution for COX-2 selectivity.
Molecular Mechanism
Celecoxib utilizes a 1,5-diarylpyrazole scaffold.
-
Structural Logic: The rigid pyrazole ring orients a sulfonamide (
) group into a distinct hydrophilic side pocket that exists in COX-2 but is sterically restricted in COX-1 (due to an Isoleucine Valine substitution). -
Result: High affinity for COX-2 (
nM) with minimal activity against COX-1 ( M), drastically reducing gastrointestinal toxicity.
Quantitative Summary of Key Pyrazole Therapeutics
The following table synthesizes data on FDA-approved pyrazole derivatives, highlighting their mechanistic diversity.
| Drug Name | Primary Target | Therapeutic Indication | Key Mechanistic Feature |
| Celecoxib | COX-2 | Rheumatoid Arthritis, Pain | Sulfonamide insertion into COX-2 side pocket via pyrazole rigidity. |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | ATP-competitive inhibitor; Pyrazole N-H binds hinge region. |
| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | 3-substituted pyrazole acts as scaffold for hydrophobic pharmacophores. |
| Ibrutinib | BTK | Mantle Cell Lymphoma | Pyrazolo[3,4-d]pyrimidine core; forms covalent bond with Cys481.[2] |
| Apixaban | Factor Xa | Anticoagulant | Pyrazole-fused ring binds S1/S4 pockets of Factor Xa. |
| Riociguat | sGC | Pulmonary Hypertension | Stimulates soluble Guanylate Cyclase (sGC) independent of NO. |
Experimental Protocols
Chemical Synthesis: Regioselective Knorr Synthesis
Field Insight: The classic reaction between hydrazine and 1,3-dicarbonyls often yields a mixture of regioisomers. This protocol optimizes for the 1,3,5-substituted pyrazole using ethanol/acetic acid to control regioselectivity.[4]
Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.
Reagents:
-
Acetylacetone (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetylacetone in 20 mL of ethanol.
-
Addition: Add 10 mmol of phenylhydrazine dropwise at room temperature. Caution: Phenylhydrazine is toxic; use a fume hood.
-
Catalysis: Add 0.5 mL of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.
-
Validation: Confirm structure via
-NMR. Characteristic singlet for the pyrazole C4-H proton appears around 6.0 ppm.
Synthesis Logic Visualization
Figure 2: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis.
Biological Assay: In Vitro Kinase Inhibition (ADP-Glo)
Objective: Determine the
-
Reagent Prep: Prepare Kinase Buffer (50 mM Tris pH 7.5, 10 mM
, 0.1 mg/mL BSA, 1 mM DTT). -
Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole compound in DMSO (Top concentration 10
M). -
Enzyme Reaction:
-
Add 2
L of diluted compound to a 384-well white plate. -
Add 4
L of JAK2 enzyme (0.5 ng/well). Incubate for 10 min at RT. -
Add 4
L of Substrate/ATP mix (10 M ATP final). -
Incubate for 60 min at RT.
-
-
Detection: Add 10
L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Signal Generation: Add 20
L of Kinase Detection Reagent (converts ADP to ATP Luciferase light). Incubate 30 min. -
Readout: Measure luminescence on a plate reader. Plot RLU vs. log[Concentration] to calculate
.
Future Perspectives: Beyond Inhibition
The pyrazole scaffold is evolving.[2] Current research focuses on:
-
PROTACs: Using pyrazole-based kinase binders as "warheads" linked to E3 ligase ligands for targeted protein degradation.
-
Hybrid Molecules: Fusing pyrazoles with coumarins or quinolines to overcome multi-drug resistance (MDR) in bacterial and cancer cell lines.
References
-
Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link
-
Garg, P.K., et al. (2020). "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Link
-
Faria, J.V., et al. (2017). "Celecoxib: A Pyrazole-Based COX-2 Inhibitor."[6] Journal of Medicinal Chemistry. Link
-
Zhang, H., et al. (2022). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry. Link
-
FDA Approved Drug Products. "Label Information for Ruxolitinib (Jakafi)." Link
-
Nossier, E.S., et al. (2018).[7] "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules. Link
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced One-Pot Synthesis of Substituted Pyrazoles
Executive Summary
The pyrazole scaffold is a pharmacophore of immense significance in modern drug discovery, serving as the core structural motif in blockbuster therapeutics such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . While classical methods often require multistep isolation of hydrazone intermediates, one-pot multicomponent reactions (MCRs) have emerged as the superior methodology for high-throughput library generation.
This guide details two validated protocols for the one-pot synthesis of substituted pyrazoles: a refined classical Knorr Condensation (optimized for regiocontrol) and a modern Iodine-Catalyzed Multicomponent Reaction (MCR) . These workflows prioritize atom economy, operational simplicity, and scalability.
Mechanistic Insight & Reaction Pathways
Understanding the mechanism is critical for controlling regioselectivity , the primary challenge in pyrazole synthesis.
The Regioselectivity Challenge
In the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two isomers are possible: 1,3,5-substituted and 1,4,5-substituted pyrazoles.
-
Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the NH attached to the electron-donating group) attacks the most electrophilic carbonyl carbon.
-
Steric Control: Bulky substituents on the hydrazine or the dicarbonyl will direct the attack to the least hindered site.[1]
-
Solvent Influence: Fluorinated alcohols (e.g., HFIP) can enhance regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways between the Classical Knorr mechanism and the Oxidative MCR approach.
Figure 1: Comparative mechanistic pathways for Classical Knorr Condensation vs. Iodine-Catalyzed MCR.
Critical Parameters: Catalyst & Solvent Selection
Selection of the reaction medium dictates yield and environmental impact. The table below summarizes key parameters based on recent field data.
| Parameter | Classical (Ethanol/Reflux) | Green MCR (Water/Iodine) | Ionic Liquid ([BMIM]PF6) |
| Reaction Time | 2 - 6 Hours | 30 - 90 Minutes | 1 - 3 Hours |
| Temperature | 78°C (Reflux) | 25°C - 50°C | 80°C - 100°C |
| Yield (Avg) | 75 - 85% | 88 - 96% | 80 - 90% |
| Atom Economy | Moderate (Solvent waste) | High (Water solvent) | High (Recyclable) |
| Purification | Recrystallization | Filtration (Precipitate) | Extraction required |
| Key Advantage | Robust, well-understood | Eco-friendly, Metal-free | Catalyst recycling |
Experimental Protocols
Protocol A: Regioselective Knorr Synthesis (Classical)
Best for: Synthesis of specific regioisomers using unsymmetrical 1,3-diketones.
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Substituted Hydrazine Hydrochloride (1.1 equiv)
-
Ethanol (Absolute, 10 mL/mmol)
-
Catalyst: Acetic Acid (cat. 5 mol%) or HCl (for hydrazine salts)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 1,3-diketone in 10 mL of ethanol.
-
Addition: Add 1.1 mmol of the hydrazine derivative. If using hydrazine hydrochloride, add 1.1 mmol of sodium acetate to liberate the free base in situ.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Scenario 1 (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.
-
Scenario 2 (No precipitate): Concentrate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from ethanol/water (9:1) if necessary.
Validation:
-
¹H NMR: Look for the characteristic pyrazole C4-H singlet around δ 6.0–7.0 ppm.
Protocol B: Iodine-Catalyzed Green MCR
Best for: High-throughput synthesis, combinatorial libraries, and "Green Chemistry" compliance.
Reagents:
-
Aldehyde (1.0 equiv)
-
Phenylhydrazine (1.0 equiv)[2]
-
Ethyl Acetoacetate or Malononitrile (1.0 equiv)
-
Molecular Iodine (I₂) (10-20 mol%)
-
Solvent: Water or Ethanol/Water (1:1)
Procedure:
-
One-Pot Mixing: In a 50 mL flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol) in 5 mL of water (or EtOH/H₂O).
-
Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%).
-
Reaction: Stir vigorously at room temperature (or mild heat ~50°C for slower substrates) for 45–60 minutes.
-
Visual Cue: The reaction often undergoes a color change as the iodine participates in the oxidative cyclization.
-
-
Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench unreacted iodine (solution turns from brown/yellow to clear/white precipitate).
-
Isolation: Filter the resulting solid precipitate. Wash with water (3 x 10 mL) to remove ionic byproducts.
-
Drying: Dry the solid in a vacuum oven at 60°C.
Mechanism Note: Iodine acts as a Lewis acid to activate the carbonyls and as an oxidant to facilitate the aromatization of the intermediate pyrazoline to pyrazole.
Quality Control & Troubleshooting
Use the following decision tree to diagnose synthetic failures.
Figure 2: Troubleshooting workflow for optimizing pyrazole synthesis.
References
-
Review of Synthetic Methods: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[3][4][5][6] MDPI. Link
-
Iodine Catalysis Protocol: Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry. Link
-
Regioselectivity Mechanisms: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.[1] Link
-
Green Chemistry Approach: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Link
-
Drug Discovery Context: Pyrazole: an emerging privileged scaffold in drug discovery.[7] PubMed Central. Link
Sources
Application Note: High-Fidelity Synthesis of Regioselective 1,3,5-Substituted Pyrazoles
Abstract & Strategic Importance
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is the industry standard, it suffers from a critical liability: Regioselectivity .
When reacting an unsymmetrical 1,3-diketone (e.g., a trifluoromethyl-β-diketone) with a substituted hydrazine, two isomers are possible (1,3- vs 1,5-isomers). In drug development, separating these isomers via chromatography is cost-prohibitive at scale.
This application note details a robust, thermodynamically controlled protocol for the synthesis of 1,5-diaryl-3-trifluoromethylpyrazoles (Celecoxib scaffold). We move beyond textbook descriptions to address the "oiling out" phenomenon, pH-dependent regiocontrol, and scalable purification via crystallization.
Mechanistic Insight: The Regioselectivity Paradox
The reaction is governed by the competition between Kinetic and Thermodynamic control.
-
Electronic Bias: The hydrazine's terminal nitrogen (
) is the most nucleophilic site. It attacks the most electrophilic carbonyl of the 1,3-diketone. -
The Fluorine Effect: In trifluoromethyl-1,3-diketones, the carbonyl adjacent to the
group is electronically highly electrophilic. However, in protic solvents (EtOH), this carbonyl often exists as a hydrate (gem-diol), rendering it unreactive to initial attack. -
Resolution: Consequently, the hydrazine attacks the aryl ketone first, leading to the formation of the specific 1,5-diaryl isomer (the Celecoxib motif) after cyclization and dehydration.
Mechanistic Pathway Diagram[1][2]
[3]
Experimental Protocol: Synthesis of Celecoxib Analog
Target Molecule: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 1.0 | Electrophile | Purity >98%; ensure no hydrate formation in storage. |
| 4-Sulfonamidophenylhydrazine HCl | 1.1 | Nucleophile | Use HCl salt to control pH and improve solubility. |
| Ethanol (Absolute) | Solvent | 5 mL/mmol | Protic solvent promotes proton transfer steps. |
| Concentrated HCl (37%) | Cat. | Catalyst | Accelerates dehydration; prevents "oiling out." |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.0 mmol) and Ethanol (40 mL).
-
Add 4-Sulfonamidophenylhydrazine Hydrochloride (11.0 mmol).
-
Expert Note: The mixture will likely be a suspension. Do not heat yet.
-
-
Add Concentrated HCl (0.5 mL).
-
Why? While the hydrazine salt is acidic, the extra proton source catalyzes the final dehydration step, which if slow, leads to the accumulation of the 5-hydroxy-pyrazoline intermediate (often an oil).
-
Step 2: Reflux & Monitoring
-
Heat the reaction mixture to a vigorous reflux (
). -
Maintain reflux for 4–6 hours .
-
In-Process Control (IPC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes).
-
Target: Disappearance of the diketone spot (
). -
Observation: The suspension should dissolve into a clear orange/yellow solution, then potentially begin precipitating product.
-
Step 3: Workup & Isolation (The "Anti-Oil" Method)
-
Cool the reaction mixture to room temperature (
). -
Slowly add Deionized Water (40 mL) over 10 minutes with rapid stirring.
-
Caution: Adding water too fast causes the product to crash out as a sticky gum ("oiling out"). Slow addition promotes crystal nucleation.
-
-
Cool the resulting slurry in an ice bath (
) for 30 minutes. -
Filter the solids using a Buchner funnel.
-
Wash the cake with Cold 50% EtOH/Water (2 x 10 mL).
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (
). -
Add hot water until slight turbidity persists.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter pure crystals. Dry in a vacuum oven at
for 12 hours.
Workflow Visualization
Troubleshooting & Optimization
Solvent Effects on Regioselectivity
The choice of solvent dramatically impacts the ratio of the desired 1,5-isomer (Celecoxib-like) to the 1,3-isomer impurity.
| Solvent System | Regioisomer Ratio (1,5 : 1,3) | Yield | Notes |
| Ethanol (Reflux) | 95 : 5 | 85% | Recommended. Best balance of cost/purity. |
| Methanol | 90 : 10 | 82% | Lower boiling point slows dehydration. |
| TFE (Trifluoroethanol) | 99 : 1 | 92% | Excellent selectivity but expensive. Use for difficult substrates. |
| Water (Microwave) | 85 : 15 | 60% | "Greener" but poor solubility leads to side products. |
Common Failure Modes
-
Oiling Out: The product separates as a viscous oil rather than a solid.
-
Wrong Isomer:
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2008).[3] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
-
Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1,3,5-trisubstituted pyrazoles." Journal of Chemical Sciences.
Sources
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Application Note: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride in Organic Synthesis
Executive Summary
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (hereafter 1,3-DMP-HCl ) is a privileged building block in modern medicinal chemistry and agrochemical synthesis. Its structural rigidity, defined regiochemistry (N-methylated), and capacity for hydrogen bonding make it a critical scaffold for kinase inhibitors (e.g., JAK, Aurora kinase) and SDHI fungicides .
This guide addresses the specific challenges of using the hydrochloride salt form. While the salt offers superior shelf-stability and crystallinity compared to the free acid, it requires precise stoichiometric adjustments during nucleophilic substitutions to prevent catalyst deactivation or yield loss.
Chemical Profile & Stability[1][2]
| Property | Specification |
| IUPAC Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |
| Formula | C₆H₈N₂O₂[1][2] · HCl |
| MW | 176.60 g/mol (Salt) / 140.14 g/mol (Free Acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, MeOH, DMSO; Low: DCM, Hexanes |
| Acidity (pKa) | ~3.5 (Carboxylic acid), Pyrazole N-protonation < 1 |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
Critical Handling Note: As an HCl salt, this compound is acidic. Direct addition to acid-sensitive amine coupling conditions (e.g., using EDC without base) will fail. In-situ neutralization is mandatory.
Core Application: High-Fidelity Amide Coupling
The most frequent application of 1,3-DMP-HCl is the formation of amide bonds to create pharmacophores. The N1-methyl group prevents tautomerization, locking the vector of the carbonyl group, which is essential for Structure-Activity Relationship (SAR) studies.
Protocol A: HATU-Mediated Coupling (Medicinal Chemistry Scale)
Best for: High-value substrates, late-stage functionalization, and milligram-to-gram scale.
Reagents & Materials
-
Substrate: 1,3-DMP-HCl (1.0 equiv)
-
Amine Partner: R-NH₂ (1.0 - 1.2 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Methodology
-
Salt Neutralization (The Critical Step): Dissolve 1,3-DMP-HCl in DMF (0.1 M concentration). Add 2.0 equivalents of DIPEA immediately. Stir for 5 minutes at Room Temperature (RT).
-
Activation: Add HATU (1.1 equiv) to the mixture. The solution should turn slightly yellow. Stir for 15–30 minutes to form the active O-azabenzotriazole ester.
-
Amine Addition: Add the amine partner (1.0–1.2 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).
-
Note: The extra base ensures the amine remains unprotonated and reactive.
-
-
Reaction & Monitoring: Stir at RT for 2–12 hours. Monitor via LC-MS. Look for the mass shift: [Amine_MW + 139].
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.
Self-Validating Checkpoint
-
Success Indicator: In ¹H NMR, the pyrazole C5-proton (singlet, ~8.0–8.3 ppm) typically shifts downfield by 0.1–0.3 ppm upon amide formation due to the anisotropy of the new carbonyl orientation.
-
Failure Mode: If the starting material remains, check the pH. If pH < 8, the HCl salt consumed your base, quenching the amine. Add more DIPEA.
Core Application: Scalable Acyl Chloride Synthesis
Best for: Multi-gram to kilogram scale, cost-sensitive synthesis, or sterically hindered amines.
Protocol B: Thionyl Chloride Activation
-
Suspension: Suspend 1,3-DMP-HCl (10 g) in Toluene or DCM.
-
Catalyst: Add catalytic DMF (2–3 drops).
-
Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 equiv) dropwise.
-
Observation: Gas evolution (SO₂ and HCl) will occur. Ensure distinct venting/scrubbing.
-
-
Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours until the solution becomes clear (indicates consumption of the solid salt).
-
Isolation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to remove trace acid gases.
-
Coupling: Dissolve the resulting crude acyl chloride in DCM/THF and add to a solution of amine + Et₃N (3.0 equiv) at 0°C.
Visualization: Reaction Pathways & Decision Logic
The following diagram illustrates the workflow and decision-making process for utilizing 1,3-DMP-HCl.
Caption: Workflow for converting 1,3-DMP-HCl into active pharmaceutical ingredients, distinguishing between discovery and process routes.
Medicinal Chemistry Context (SAR)
When designing drugs using this scaffold, the 1,3-dimethyl substitution pattern is non-trivial.
-
Regio-Stability: Unlike NH-pyrazoles, which can tautomerize (shifting the H between N1 and N2) and bind to targets promiscuously, the 1,3-DMP core is fixed. This ensures that the carbonyl vector is directed predictably toward the binding pocket (e.g., the hinge region of a kinase).
-
Lipophilicity: The N-methyl group adds slight lipophilicity (increasing LogP) compared to the NH analog, potentially improving cell permeability.
-
Metabolic Stability: The C3-methyl group blocks potential oxidation at that carbon, a common metabolic soft spot in unsubstituted pyrazoles.
Comparison of Coupling Reagents for 1,3-DMP-HCl:
| Reagent | Cost | Reactivity | Purification | Recommended Use |
| HATU | High | Very High | Wash with NaHCO₃ | Difficult amines, library synthesis |
| EDC/HOBt | Low | Moderate | Water soluble urea | Standard, robust amines |
| T3P | Medium | High | Water soluble | Large scale, low epimerization risk |
| SOCl₂ | Very Low | Extreme | Distillation/Evap | Bulk synthesis, non-sensitive substrates |
Troubleshooting & FAQ
Q: My reaction yield is low (<30%), and I see starting material.
-
A: You likely under-calculated the base. The HCl salt consumes 1 equivalent. The carboxylic acid consumes 1 equivalent (temporarily). The reaction generates acid (HOAt/HOBt). Ensure you are using at least 3.5 equivalents of DIPEA total.
Q: Can I use the free acid CAS (78703-53-4) protocols?
-
A: Yes, but you must account for the molecular weight difference (HCl salt is heavier) and the acidity. If a protocol calls for 100 mg of free acid, use ~126 mg of the HCl salt and add extra base.
Q: Is the methyl ester (CAS 78703-55-6) a better starting material?
-
A: Only if you plan to react with strong nucleophiles (like AlMe₃ mediated amidation) or hydrazine. For standard amide coupling, the acid (hydrolyzed ester) is preferred to avoid harsh cleavage conditions later.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12654287, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context for Pyrazole SAR).
Sources
- 1. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid [lgcstandards.com]
- 2. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Amide Coupling of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Hydrochloride
[1]
Executive Summary & Strategic Analysis
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a critical building block in the synthesis of SDHI fungicides and kinase inhibitors (e.g., JAK/STAT pathway modulators).[1] However, the commercially available hydrochloride salt form presents two distinct challenges that often lead to stalled reactions or low yields in standard discovery workflows:
-
The "Salt Penalty": The hydrochloride counter-ion protonates the basic centers of coupling reagents (like the imine in EDC) or the amine partner, quenching reactivity if not explicitly neutralized.
-
Ortho-Steric Hindrance: The methyl group at the 3-position is ortho to the carboxylic acid at position 4. This steric bulk impedes the trajectory of the incoming amine nucleophile, requiring highly activated intermediates for successful turnover.
This guide provides three validated protocols designed to overcome these specific barriers, moving beyond generic "add-and-stir" methods to mechanistically grounded workflows.
Chemical Environment Analysis[1]
| Feature | Impact on Coupling | Mitigation Strategy |
| HCl Counter-ion | Lowers pH; protonates amine partner; quenches carbodiimides.[1] | Stoichiometry Adjustment: Requires |
| 3-Methyl Group | Steric hindrance blocks nucleophilic attack at the carbonyl carbon.[1] | High-Activity Reagents: Use HOAt-based agents (HATU) or Acid Chlorides to accelerate |
| Pyrazole Ring | Electron-rich aromatic system (relative to pyridine).[1] | Stability: The acid is stable to acid chloride formation (SOCl |
Decision Logic for Method Selection
Before selecting a protocol, utilize the following decision tree to match the chemistry to your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Discovery Method (HATU)
Best for: Milligram to gram scale, valuable amines, and high-throughput synthesis. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The key here is the order of addition to manage the HCl salt.
Reagents:
-
Acid: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (1.0 equiv)[1]
-
Coupling Agent: HATU (1.1 - 1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )[1]
-
Amine: Target Amine (1.1 equiv)
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Solubilization & Neutralization (Crucial): In a dry vial, suspend the Pyrazole-Acid HCl (1.0 equiv) in DMF (0.2 M concentration). Add 2.0 equiv of DIPEA.
-
Why: The first equivalent neutralizes the HCl salt. The second equivalent creates the free carboxylate. The solution should turn clear.
-
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution often turns yellow/orange as the activated ester forms.
-
-
Amine Addition: Add the Amine (1.1 equiv) followed immediately by the remaining DIPEA (2.0 equiv).
-
Why: The final base ensures the amine remains deprotonated and scavenges the HOAt byproduct.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with sat. NaHCO
(removes HOAt/Acid), then Water, then Brine.[1] Dry over Na SO .
Protocol B: Acid Chloride Activation (The "Sledgehammer")
Best for: Non-nucleophilic anilines, sterically hindered amines, or cost-sensitive scale-up.[1]
Mechanism: Converts the acid to the acyl chloride using Thionyl Chloride (SOCl
Reagents:
-
Acid: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (1.0 equiv)[1]
-
Activator: Thionyl Chloride (5.0 equiv or as solvent)[1]
-
Catalyst: DMF (1 drop)[1]
-
Solvent: DCM (or neat SOCl
)[1]
Step-by-Step Workflow:
-
Chlorination: Suspend the Pyrazole-Acid HCl in DCM (or use neat SOCl
). Add 1 drop of DMF (Vilsmeier-Haack catalyst).[1] -
Reflux: Heat to reflux (40°C for DCM, 75°C for neat) for 2 hours.
-
Monitoring: Aliquot into MeOH. If LCMS shows methyl ester, conversion is complete. If acid remains, continue heating.
-
-
Evaporation (Critical): Concentrate to dryness under reduced pressure. Co-evaporate with Toluene (2x) to remove trace SOCl
and HCl.-
Result: Off-white solid or gum (Acyl Chloride).[1]
-
-
Coupling: Redissolve the crude acyl chloride in dry DCM/THF. Add the Amine (1.0 equiv) and TEA (3.0 equiv) dropwise at 0°C. Warm to RT.
-
Note: The reaction is usually instantaneous.
-
Protocol C: T3P (Propylphosphonic Anhydride)
Best for: Green chemistry, simple workup (water-soluble byproducts), and avoiding epimerization (if the amine is chiral).[1]
Reagents:
-
Acid: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (1.0 equiv)[1]
-
Reagent: T3P (50% in EtOAc/DMF) (1.5 equiv)[1]
-
Base: Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF[1]
Step-by-Step Workflow:
-
Mix: Combine Acid HCl (1.0 equiv), Amine (1.1 equiv), and Base (4.0 equiv) in EtOAc.
-
Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Stir at RT. If slow (due to the 3-methyl steric clash), heat to 50°C. T3P is thermally stable.[1]
-
Workup: Wash organic layer with water, 1N HCl (to remove pyridine), and brine. Evaporate.
Mechanistic Visualization: The HATU/HCl Interaction
Understanding the proton transfer is vital for the HATU protocol. If the base is insufficient, the HATU uronium salt is stable, and the coupling fails.
Figure 2: The neutralization sequence required for HATU coupling of hydrochloride salts.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (HATU) | pH < 8 during reaction.[1] | The HCl salt consumed the base. Add 1-2 extra equivalents of DIPEA.[1] |
| No Reaction (Steric) | 3-Methyl group blocking attack. | Switch to Protocol B (Acid Chloride) or heat Protocol C (T3P) to 60°C. |
| Solid precipitate forms immediately | Amine salt formation.[1] | Use a more polar solvent (DMF/DMAc) rather than DCM/EtOAc.[1] |
| Impurity at +99 mass (LCMS) | Tetramethylurea adduct.[1] | Typical HATU artifact if acid activation is slow.[1] Reduce activation time or switch to T3P. |
References
-
PubChem. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Properties and Vendors. National Library of Medicine. [Link][1]
-
Organic Chemistry Portal. Amide Formation using T3P (Propylphosphonic Anhydride).[Link][1]
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] (General review covering HATU/Acid Chloride mechanisms).
-
Dunetz, J. R., et al. (2011).[1][11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][11] Organic Letters.[1][11] [Link]
-
Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl2.[Link]
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. growingscience.com [growingscience.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Application Note: 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid HCl in Lead Optimization
This Technical Application Note provides a comprehensive guide on utilizing 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (and its free acid derivatives) in drug discovery. It focuses on its role as a privileged scaffold for amide library generation, kinase inhibition, and fragment-based drug design (FBDD).
Executive Summary & Chemical Profile[1][2][3]
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In the context of the hydrochloride salt , this reagent offers enhanced stability and water solubility compared to its free acid counterpart, making it ideal for aqueous-based coupling reactions and automated liquid handling systems.
Physicochemical Properties (Free Acid Equivalent)
| Property | Value | Relevance in Drug Design |
| Formula | Low MW fragment (<200 Da) ideal for FBDD. | |
| MW | 176.60 g/mol (Salt) | Leaves ample mass budget for lead optimization. |
| ClogP | ~0.5 (Free Acid) | Low lipophilicity improves oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 1 (Acid OH) | Becomes 0 after amide coupling (desirable for CNS penetration). |
| H-Bond Acceptors | 3 (N, O, O) | Critical for interacting with kinase hinge regions or receptor pockets. |
Strategic Applications in Drug Discovery
A. Kinase Inhibitor Design (The "Hinge Binder" Strategy)
The pyrazole-4-carboxamide motif is isosteric with benzamides but offers superior physicochemical properties. In kinase drug discovery, this moiety often targets the ATP-binding pocket.
-
Mechanism: The carbonyl oxygen of the amide (formed from this acid) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.
-
Advantage: The 1,3-dimethyl substitution pattern locks the conformation, reducing the entropic penalty upon binding.
B. Fragment-Based Drug Discovery (FBDD)
Due to its small size and high solubility, this molecule serves as an excellent "capping group."
-
Application: It is used to terminate secondary amines in fragment growing campaigns, reducing lipophilicity (LogD) while adding specific polar interactions.
-
Metabolic Stability: The methyl groups at positions 1 and 3 block common metabolic soft spots (e.g., N-dealkylation or ring oxidation), extending the half-life (
) of the final drug candidate.
C. Mitochondrial Complex II Inhibition (SDHI)
While widely successful in agrochemicals (e.g., Fluxapyroxad), the succinate dehydrogenase inhibition (SDHI) mechanism is gaining traction in oncology.
-
Therapeutic Angle: Targeting SDH-deficient tumors or modulating metabolic reprogramming in cancer cells. The pyrazole carboxamide core competes with ubiquinone at the Q-site of Complex II.
Experimental Protocols
Protocol A: High-Throughput Amide Library Synthesis (HATU Method)
Designed for 96-well plate parallel synthesis using the HCl salt.
Reagents:
-
Scaffold: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (0.2 M in DMF).
-
Amine Library: Diverse primary/secondary amines (0.2 M in DMF).
-
Coupling Agent: HATU (0.2 M in DMF).
-
Base: DIPEA (Neat).
Step-by-Step Methodology:
-
Neutralization (Critical): Since the starting material is an HCl salt, you must neutralize the inherent acid plus the generated HOBt/acid byproduct.
-
Calculation: Use 3.0 equivalents of DIPEA (1 eq to neutralize HCl, 1 eq for the reaction, 1 eq excess).
-
-
Activation: Add
of Scaffold solution ( ) and of HATU solution ( ) to each well. -
Base Addition: Add
DIPEA ( ). Shake for 5 minutes at Room Temperature (RT) to form the activated ester. -
Coupling: Add
of the respective Amine solution ( ) to each well. -
Incubation: Seal plate and shake at RT for 16 hours.
-
QC Check: Analyze random wells via LC-MS.
-
Work-up: Evaporate DMF (Genevac). Resuspend in DMSO for biological screening.
Protocol B: Scale-Up Synthesis via Acid Chloride
Recommended for >5g synthesis where HATU is cost-prohibitive.
-
Conversion: Suspend 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (5.0 g) in Toluene (50 mL).
-
Chlorination: Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. -
Reflux: Heat to
for 3 hours. The suspension will clear as the acid chloride forms. -
Isolation: Concentrate in vacuo to remove excess
. Co-evaporate with toluene twice to remove trace HCl. -
Coupling: Redissolve the crude acid chloride in DCM and add dropwise to a solution of the target amine and Triethylamine (3.0 eq) at
.
Visualizing the Workflow & Mechanism
Diagram 1: Parallel Synthesis Workflow
This diagram illustrates the logic flow from the HCl salt starting material to a diversified library, highlighting the critical neutralization step.
Caption: Workflow for converting the HCl salt into a bioactive amide library, emphasizing the critical base stoichiometry.
Diagram 2: Pharmacophore Binding Mode (Kinase Hinge)
This diagram visualizes how the synthesized amide interacts with a theoretical kinase ATP-binding pocket.
Caption: Mechanistic interaction of the pyrazole-carboxamide scaffold with a kinase hinge region.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516974866, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.[3] Retrieved January 29, 2026, from [Link]
-
Lawrence Berkeley National Laboratory (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (Demonstrates pyrazole carboxylate as a PDE4 scaffold). Retrieved from [Link]
-
MDPI (2019). Novel 4-pyrazole Carboxamide Derivatives Containing Flexible Chain Motif: Design, Synthesis and Antifungal Activity. (Details the SDHI mechanism and carboxamide synthesis). Retrieved from [Link]
-
Royal Society of Chemistry (2011). Direct amide formation from unactivated carboxylic acids and amines. (Protocol grounding for amide coupling).[4] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride characterization
Abstract
This application note details a multi-modal analytical strategy for the rigorous characterization of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (DMPCA-HCl). As a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, the purity and salt stoichiometry of DMPCA-HCl directly impact downstream reaction yields and drug product stability. This guide moves beyond basic identity testing to establish a self-validating protocol combining Reverse-Phase HPLC (RP-HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Potentiometric Titration.
Introduction & Chemical Context
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 78703-53-4 for free acid) represents a "privileged scaffold" in medicinal chemistry. The pyrazole ring serves as a bioisostere for imidazole and pyrrole, offering unique hydrogen-bonding capabilities.
However, the hydrochloride salt form presents specific analytical challenges:
-
Hygroscopicity: The salt is prone to moisture uptake, requiring precise water content determination.
-
Protonation Dynamics: The site of protonation (N2 vs. N1) affects reactivity and spectral signatures.
-
Counter-ion Stoichiometry: Ensuring a 1:1 molar ratio of HCl to the parent molecule is vital for molecular weight calculations in dosage formulations.
Material Specifications
| Property | Specification |
| Compound Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |
| Formula | |
| Molecular Weight | 140.14 (Free Acid) + 36.46 (HCl) = 176.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexane |
Integrated Characterization Strategy
To ensure data integrity (ALCOA+ principles), we employ an orthogonal testing workflow.
Figure 1: Orthogonal workflow ensuring comprehensive coverage of chemical identity, purity, and salt stoichiometry.
Protocol 1: Structural Confirmation via NMR
Objective: Confirm the carbon backbone and the protonation state of the pyrazole ring.
Scientific Rationale:
In the HCl salt, the basic nitrogen (N2) is protonated. In DMSO-
Methodology:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(Preferred over to observe exchangeable protons). -
Concentration: 10 mg/mL.[1]
Expected Signals (
Critical Check: If the C5 proton signal appears upfield (e.g., < 7.8 ppm), suspect free base contamination or hydrolysis of the salt.
Protocol 2: Chromatographic Purity (RP-HPLC)
Objective: Quantify organic impurities and unreacted starting materials (e.g., hydrazine derivatives).
Scientific Rationale:
Pyrazole carboxylic acids are polar. A standard C18 column requires acidic mobile phases to suppress ionization of the carboxylic acid (
Experimental Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm (Carboxyl absorption) and 254 nm (Aromatic).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Polar impurity elution) |
| 12.0 | 60% | Linear Ramp |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End |
Self-Validating System Suitability:
-
Tailing Factor: Must be < 1.5. (High tailing indicates insufficient acid in Mobile Phase A).
-
Retention Time: Expect elution between 6–9 minutes depending on dead volume.
Protocol 3: Salt Stoichiometry (Chloride Content)
Objective: Verify the material is a mono-hydrochloride salt (
Method: Potentiometric Titration (Argentometry).
Reagents: 0.1 N Silver Nitrate (
Procedure:
-
Dissolve 50 mg of sample in 50 mL deionized water.
-
Add 1 mL of 2M
(to prevent silver carbonate/hydroxide formation). -
Titrate with 0.1 N
using a silver electrode. -
Calculation:
Acceptance Criteria:
-
Theoretical Chloride: 20.07%
-
Acceptable Range: 19.5% – 20.6% (Allows for minor moisture).
Protocol 4: LC-MS Identification
Objective: Mass confirmation.
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Mobile Phase: 0.1% Formic Acid / ACN.[1]
-
Scan Range: 50 – 500 m/z.
Interpretation:
-
The HCl salt dissociates in the LC stream.
-
Observed Ion:
Da. -
Adducts: Look for
Da if sodium glassware was used.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12975317, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for Pyrazole acidity). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis & Functionalization
Status: Online | Tier: Level 3 (Senior Scientist) | Ticket Volume: High[1]
Introduction: The Pyrazole Challenge
Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their synthesis is plagued by a "twin demon" problem: Regioselectivity and Tautomerism .[1]
This guide moves beyond textbook definitions. We treat your synthesis as a debugging process, analyzing the electronic and steric "code" that drives reaction failure. Below are the four most common "User Tickets" we receive, accompanied by root-cause analysis, decision-tree workflows, and validated protocols.
Ticket #001: "My Knorr reaction yields a 1:1 mixture of isomers."
User Query: I am reacting a 1,3-diketone with a substituted hydrazine. I need the 1,3,5-substituted isomer, but I’m getting a messy mixture of 1,3,5- and 1,5,3-isomers. How do I force the reaction to one side?
Diagnosis: Nucleophilic Ambiguity
The Knorr synthesis is not a concerted reaction; it is a stepwise condensation. The regiochemical outcome depends entirely on which nitrogen attacks which carbonyl first .
-
Hydrazine Nucleophilicity: The terminal nitrogen (
) is usually more nucleophilic than the substituted nitrogen ( ). -
Carbonyl Electrophilicity: The more electron-deficient carbonyl is attacked first.
If your substrate has similar electronic environments at both carbonyls, you get a mixture.
Resolution Strategy
You must bias the system using Solvent-Controlled Protonation or Steric Steering .
The Protocol Switch:
-
Standard (Ethanol/Reflux): Often fails for unsymmetrical diketones.[1]
-
Advanced (Fluorinated Solvents): Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1] These solvents are strong Hydrogen Bond Donors (HBD).[1] They selectively activate the harder carbonyl or stabilize specific intermediates, often flipping selectivity.
Visual Workflow: Knorr Regioselectivity Logic
Figure 1: Decision tree for optimizing Knorr Pyrazole Synthesis based on substrate properties.
Validated Protocol: TFE-Mediated Synthesis
Reference: Adapted from Deng et al. (2008) and recent fluorinated solvent studies.
-
Dissolution: Dissolve 1,3-diketone (1.0 equiv) in Trifluoroethanol (TFE) (0.5 M concentration).
-
Addition: Add the hydrazine hydrochloride salt (1.1 equiv).
-
Catalysis: Add Trifluoroacetic acid (TFA) (10 mol%). Note: The TFE/TFA combination activates the carbonyls differentially compared to EtOH.
-
Reaction: Stir at reflux for 3–6 hours.
-
Workup: Evaporate TFE (recoverable). Neutralize with sat. NaHCO3. Extract with EtOAc.
Ticket #002: "N-Alkylation is hitting the wrong Nitrogen."
User Query: I have a pre-formed pyrazole ring. When I treat it with an alkyl halide and base, the alkyl group attaches to N2 (the wrong spot) instead of N1. Why?
Diagnosis: The "Lone Pair" Trap
In a neutral pyrazole, the hydrogen is on one nitrogen (pyrrole-like), while the other nitrogen has a lone pair (pyridine-like). However, under basic alkylation conditions, you form the Pyrazolate Anion .
-
The anion is a resonance hybrid.[2]
-
Alkylation is governed by Sterics (alkylating the less hindered N) and Coordination (chelation to the cation).
Resolution Strategy
To flip regioselectivity, you must change the Tightness of the Ion Pair .
| Condition | Mechanism | Selectivity Outcome |
| K₂CO₃ / Acetone | Loose Ion Pair | Steric Control: Alkylates the less hindered nitrogen (usually N1). |
| NaH / THF | Tight Ion Pair | Coordination Control: Na+ coordinates to the N-lone pair and any adjacent directing groups (e.g., esters, ketones), directing alkylation to N2.[1] |
| Mitsunobu | Steric Inversion | Often gives the opposite isomer to basic alkylation due to steric bulk of the PPh3 adduct. |
Visual Workflow: N-Alkylation Selectivity
Figure 2: Impact of base selection on N-alkylation regiochemistry.[1]
Ticket #003: "I can't purify my product; the NMR looks like a blob."
User Query: My column chromatography failed (streaking), and the proton NMR shows broad, undefined peaks. Is my product decomposing?
Diagnosis: Tautomerism & H-Bonding
-
Streaking: NH-pyrazoles are both H-bond donors and acceptors. They "drag" on silica gel.
-
NMR Broadening: You are witnessing Annular Tautomerism on the NMR timescale. The proton is hopping between N1 and N2 faster than the relaxation time, averaging the signals.
Resolution Strategy
1. Purification Fix:
-
Do not use pure MeOH/DCM.
-
The "Gold Standard" Eluent: DCM : MeOH : NH4OH (90:9:1). The ammonia keeps the pyrazole deprotonated/neutral and prevents interaction with acidic silanols on the silica.
2. NMR Fix:
-
Run NMR in DMSO-d6 (slows proton exchange via H-bonding).
-
Or, convert to the HCl salt immediately. The salt locks the protonation state, sharpening the peaks.
Protocol: Hydrochloride Salt Formation for Purification
Use this when chromatography fails.
-
Dissolve crude pyrazole mixture in minimal Et2O or EtOAc.
-
Add 2M HCl in diethyl ether dropwise at 0°C.
-
The pyrazole HCl salt will precipitate instantly.
-
Filter and wash with cold ether.
-
Result: Isomeric purity is often upgraded during this crystallization; impurities stay in the mother liquor.
Ticket #004: "Safety Warning: Diazo Compounds in Cycloadditions"
User Query: I'm using the [3+2] cycloaddition with diazo compounds to make a pyrazole. Is it safe to scale up?
Diagnosis: Energetic Hazard
Diazo compounds (e.g., ethyl diazoacetate) are high-energy species.[1] Transition metal catalysis (Cu, Ru) lowers the activation energy, but accumulation of unreacted diazo reagent can lead to runaway exotherms.
Resolution Strategy
-
Flow Chemistry: If possible, generate diazo compounds in situ or use a continuous flow reactor to minimize active inventory.
-
Slow Addition: Always add the diazo compound dropwise to the alkyne/catalyst mixture. Never dump it all in at once.
-
Monitoring: Monitor the disappearance of the diazo peak (yellow color or IR signal ~2100 cm⁻¹) before adding more.
References & Authoritative Grounding
-
Knorr Regioselectivity Mechanisms:
-
N-Alkylation Control:
-
Tautomerism & NMR Characterization:
-
Elguero, J., et al. (2000).[1] Protoptropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry.
-
Insight: The definitive text on why pyrazole NMR signals broaden and how to resolve isomers.
-
-
Modern "Strategic Atom Replacement" (Cutting Edge):
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)
Topic: Optimizing Reaction Conditions for Regioselective Pyrazole Synthesis
Status: Operational | Lead Scientist: Dr. A. Vance
Mission Statement
Welcome to the Pyrazole Synthesis Technical Support Center. As Senior Application Scientists, we understand that while the Knorr synthesis is text-book chemistry, achieving high yields with perfect regiocontrol is an industrial challenge. This guide moves beyond basic "mix-and-stir" instructions to address the thermodynamic and kinetic drivers of your reaction.
Module 1: The Regioselectivity Paradox
User Question: "I am condensing an unsymmetrical 1,3-diketone with a substituted hydrazine. Why am I consistently getting a difficult-to-separate mixture of 1,3- and 1,5-isomers?"
Technical Insight
The formation of regioisomers is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the diketone. This is a competition between electronic control (attack at the most electrophilic carbonyl) and steric control (attack at the least hindered carbonyl).[1]
To force a single isomer, you must manipulate the transition state energy using Solvent Engineering and pH Modulation .
The Solution: Fluorinated Solvents
Standard protic solvents (EtOH, MeOH) often stabilize both transition states indiscriminately via hydrogen bonding.
-
Recommendation: Switch to Fluorinated Alcohols (TFE or HFIP).
-
Mechanism: These solvents are strong hydrogen bond donors (HBD) but poor acceptors. They selectively coordinate to the most basic carbonyl oxygen, dramatically increasing its electrophilicity and directing the hydrazine attack to that specific carbon.
Visualization: Regioselectivity Decision Tree
The following logic flow helps you select the correct conditions based on your substrate.
Figure 1: Decision matrix for selecting solvent systems to maximize regioselectivity based on substrate electronic/steric properties.
Module 2: Catalytic Acceleration
User Question: "My reaction yields are low (<50%) and the reaction time is excessive (24h+). How can I accelerate this without degrading my sensitive substrates?"
Technical Insight
Sluggish reactions often stall at the hemiaminal intermediate stage (before dehydration). While Brønsted acids (AcOH) are common, they can degrade acid-sensitive functional groups.
The Solution: Lewis Acid Catalysis
Transition to mild Lewis Acids like Ytterbium Triflate [Yb(OTf)3] or Lithium Perchlorate (LiClO4) .
-
Why it works: The Lewis acid acts as a "bidentate" activator, coordinating to both carbonyl oxygens. This lowers the activation energy for the nucleophilic attack and facilitates the elimination of water.
Visualization: Lewis Acid Catalytic Cycle
Figure 2: The catalytic cycle showing Lewis Acid coordination (Step 1) facilitating the rate-limiting nucleophilic attack.
Module 3: Validated Experimental Protocols
Protocol A: High-Regioselectivity Synthesis (Fluorinated Solvent)
Best for: Substrates with electron-withdrawing groups (e.g., trifluoromethyl).
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Substituted Hydrazine (1.1 equiv)
-
Solvent: Hexafluoroisopropanol (HFIP) (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the 1,3-diketone in HFIP at room temperature.
-
Why: HFIP activates the carbonyl immediately via H-bonding.
-
-
Addition: Add the hydrazine dropwise over 5 minutes.
-
Observation: A mild exotherm is normal.
-
-
Reaction: Stir at 25 °C for 2–4 hours.
-
Workup: Remove HFIP under reduced pressure (rotary evaporator).
-
Note: HFIP is expensive; recover and distill for reuse.
-
-
Validation: Analyze crude by 1H NMR .
-
Success Criterion: >95:5 isomeric ratio. Look for the distinct shift of the pyrazole-H4 proton.
-
Protocol B: Green Catalytic Synthesis (Solvent-Free/Water)
Best for: Scalable synthesis of simple pyrazoles.
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Hydrazine Hydrate (1.0 equiv)
-
Catalyst: LiClO4 (10 mol%)
Step-by-Step:
-
Mixing: Combine diketone and catalyst in a flask. No solvent is needed if liquid; if solid, use a minimum amount of Ethanol.
-
Initiation: Add hydrazine hydrate slowly.
-
Sonication: Place the flask in an ultrasonic bath at 40 °C for 30–60 minutes.
-
Why: Sonication disrupts aggregates and promotes mass transfer in viscous mixtures.
-
-
Isolation: Pour the mixture into ice-cold water. The pyrazole typically precipitates as a solid.
-
Purification: Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Mixture of Regioisomers | Indiscriminate transition state stabilization. | Switch Solvent: Use HFIP or TFE to leverage the "fluorine effect" for electronic control [1]. |
| Intermediate "Stuck" | Formation of stable 5-hydroxy-pyrazoline (did not dehydrate). | Force Dehydration: Add a catalytic amount of p-TsOH (5 mol%) and reflux for 1 hour, or increase temperature. |
| Low Yield | Water byproduct inhibiting the reaction equilibrium. | Water Removal: Add 4Å Molecular Sieves to the reaction vessel or use a Dean-Stark trap for high-temperature protocols. |
| Oiling Out | Product is not crystallizing during workup. | Trituration: Add cold diethyl ether or pentane and scratch the flask walls to induce nucleation. |
| Hydrazine Oxidation | Reaction turns dark/black (tar formation). | Inert Atmosphere: Hydrazines oxidize in air. Run the reaction under Nitrogen or Argon balloon. |
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4][5] Journal of Organic Chemistry.[6][7]
-
Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[6] Journal of Organic Chemistry.[6][7]
-
Konwar, D., et al. (2023).[8] Eco-friendly procedure for synthesizing pyrazole derivatives employing lithium perchlorate.[8] MDPI Molecules.
-
Knorr, L. (1883).[9][10] Einwirkung von Acetessigester auf Phenylhydrazin.[10] Berichte der deutschen chemischen Gesellschaft.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Preventing regioisomer formation in pyrazole synthesis
The following technical guide is structured as a high-level support resource for medicinal chemists and process development scientists. It moves beyond basic textbook definitions to address the kinetic and thermodynamic nuances that drive regioisomer formation in pyrazole synthesis.
The Regioisomer Challenge: An Executive Summary
In drug discovery (e.g., Celecoxib, Rimonabant), the biological activity of pyrazoles is strictly dependent on the substitution pattern. The classical reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl (Knorr synthesis) typically yields a mixture of 1,3- and 1,5-isomers.
The Core Problem: The regioselectivity is dictated by the competing nucleophilicity of the hydrazine nitrogens (
This guide provides three distinct strategies to resolve this:
-
Thermodynamic/Kinetic Tuning (Optimizing the Knorr reaction).
-
Substrate Engineering (Using Enaminones/Ynones).
-
Late-Stage Functionalization (Transition Metal Catalysis).
Decision Matrix: Choosing Your Route
Before starting experimental work, use this logic flow to determine the most viable synthetic pathway for your specific substrate.
Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis pathway based on substrate properties.
Troubleshooting & Optimization Guides
Module A: The Knorr Synthesis (1,3-Diketones)
Best for: Robust substrates, Fluorinated pyrazoles (e.g., Celecoxib).
The Mechanism:
The reaction proceeds via an initial nucleophilic attack by the hydrazine. The terminal nitrogen (
-
Scenario: Synthesis of a 1-aryl-3-trifluoromethyl-5-aryl pyrazole (Celecoxib type).
-
Goal: Attack at the
-adjacent carbonyl ( ). -
Failure Mode: Attack at the aryl-adjacent carbonyl (
), leading to the regioisomer impurity.
FAQ: Why am I getting the wrong isomer in aqueous solvents?
A: In water or aqueous ethanol, the highly electrophilic trifluoroacetyl group forms a gem-diol (hydrate) . This hydration deactivates the
Corrective Action:
Switch to anhydrous non-polar or polar aprotic solvents (EtOH/TFA or Toluene). This maintains the
| Parameter | Condition | Effect on Regioselectivity (CF3 Substrates) |
| Solvent | Water / Aq. EtOH | Poor. Hydrates |
| Solvent | Anhydrous EtOH | Moderate. |
| Solvent | Toluene / Benzene | Excellent. Prevents hydration; favors 3-CF3 product. |
| Catalyst | HCl (Strong Acid) | Variable. Can promote equilibration to thermodynamic product. |
| Catalyst | Lewis Acid ( | High. Activates specific carbonyls via chelation. |
Module B: The Enaminone Route
Best for: Highly unsymmetrical pyrazoles where electronic bias is required.
The Concept:
Replace the 1,3-diketone with an enaminone (
-
The
carbon is electron-rich and acts as a leaving group equivalent. -
The Carbonyl (
) is the only electrophilic site. -
Result: The hydrazine
exclusively attacks the carbonyl, and the displaces the dimethylamine. This "locks" the regiochemistry.
Protocol: Enaminone Cyclization[1]
-
Enaminone Formation: React your acetyl derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux.
-
Checkpoint: Verify disappearance of starting ketone by TLC.
-
-
Cyclization: Dissolve enaminone in EtOH. Add 1.1 eq of Hydrazine/Salt.
-
Conditions: Reflux for 2-4 hours.
-
Workup: Cool to precipitate the product. Wash with cold EtOH.
Module C: Late-Stage N-Arylation (Buchwald-Hartwig)
Best for: Scaffolds where ring formation yields inseparable mixtures.
The Concept:
Synthesize the unsubstituted pyrazole (
Troubleshooting Selectivity:
-
Steric Control: Introduction of a bulky ligand (e.g., tBuXPhos, Me4tBuXPhos) often directs arylation to the less hindered nitrogen (N1).
-
Electronic Control: Electron-rich pyrazoles favor N1 arylation; electron-poor pyrazoles may require specific copper catalysts (Chan-Lam coupling).
Figure 2: Ligand-controlled regioselectivity in the N-arylation of pyrazoles.
Experimental Protocols (Validated)
Protocol 1: Regioselective Synthesis of Celecoxib Analogues (Anhydrous Method)
Adapted from Green Chemistry approaches avoiding aqueous hydration issues.
-
Reagents:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-sulfonamidophenylhydrazine hydrochloride (1.1 eq)
-
Solvent: Absolute Ethanol (anhydrous) or Toluene.
-
-
Procedure:
-
Charge the dione and hydrazine into a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or molecular sieves (if using EtOH).
-
Heat to reflux (80-110°C) for 4 hours.
-
Critical Step: Monitor reaction by HPLC. Look for the "inverted" isomer peak (usually elutes earlier on C18).
-
If isomer ratio is < 20:1, add catalytic TFA (5 mol%) to accelerate the dehydration of the correct intermediate.
-
-
Purification:
Protocol 2: Regioselective N-Arylation (Buchwald Method)
For installing N-aryl groups on sensitive cores.
-
Reagents:
-
1H-pyrazole derivative (1.0 mmol)
-
Aryl Bromide (1.2 mmol)
- (1 mol%)
-
Ligand:
(2 mol%) - Crucial for regiocontrol. -
Base:
(2.0 eq) -
Solvent: Toluene/Dioxane (100°C).
-
-
Procedure:
-
Combine all solids in a sealed tube. Purge with Argon.
-
Add dry solvent.
-
Heat at 100°C for 12 hours.
-
Note: This specific ligand system favors arylation at the position distal to bulky C3 substituents.
-
References
-
Vertex AI Search. (2025).[4] Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines. 5[5]
-
Journal of Chemical Education. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (Discusses the hydration mechanism failure mode). 6[4][5]
-
Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. 7[1][4][5][8]
-
ResearchGate. (2025). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles (Analogous ligand control mechanisms). 4
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. 9
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Degradation pathways of pyrazole compounds
[3][4][5][6]
Module 3: Metabolic Stability (Microsomal Fate)
User Scenario: "Our lead compound is clearing rapidly in liver microsomes. Where is the metabolic soft spot?"
Technical Diagnosis: The pyrazole ring is susceptible to CYP450-mediated oxidation.[2] The primary "soft spot" is C-4 (the carbon between the two nitrogens is C-3/C-5; the top carbon is C-4).
The Mechanism: C-4 is the most electron-rich position on the ring (analogous to the para position in activated benzenes). CYP enzymes (specifically CYP2E1 and CYP3A4) target this position for hydroxylation.
-
Secondary Pathway: N-Glucuronidation (UGT enzymes) on the unsubstituted nitrogen.
Data Summary: Metabolic Vulnerability
| Position | Susceptibility | Metabolic Product | Enzyme System |
| C-4 | High | 4-Hydroxypyrazole | CYP2E1, CYP3A4 |
| N-1 (NH) | Medium | N-Glucuronide | UGTs |
| C-3/C-5 | Low | Ring Opening (Rare) | Peroxidases |
Visualization: Metabolic Signaling
Module 4: Troubleshooting & FAQs
Q1: Why does my pyrazole peak split into two broad peaks in acidic mobile phase?
-
Cause: Tautomerism. Unsubstituted pyrazoles (NH-pyrazoles) exist as tautomers (e.g., 3-methyl vs. 5-methyl pyrazole).
-
Fix: These tautomers interconvert rapidly. If your HPLC timescale is similar to the interconversion rate, you get peak splitting (decoalescence).
-
Solution: Increase the column temperature (to speed up interconversion, merging the peak) or adjust pH to >9 (stabilizing the anion) or <2 (stabilizing the cation), though pyrazoles are weak bases (pKa ~2.5), so basic pH is often better for peak shape if your column permits.
Q2: I suspect Nitrosamine formation. Is this possible?
-
Risk: Yes. If your pyrazole has a secondary amine substituent or if the ring nitrogen is unsubstituted, it can react with nitrite impurities (in excipients) to form N-nitrosopyrazoles.
-
Action: Screen for nitrites in your formulation. N-nitroso compounds are potent carcinogens and strict limits (nanogram levels) apply.
Q3: The retention time shifts significantly between runs.
-
Cause: Pyrazoles are hydrogen bond donors/acceptors. Residual silanols on older C18 columns interact strongly with the pyrazole nitrogens.
-
Fix: Use an "end-capped" column or add a chaotic modifier (like trifluoroacetic acid, TFA) to the mobile phase to mask silanol interactions.
References
- Foye, W. O., et al. (2019). Principles of Medicinal Chemistry. Focuses on the structure-activity relationship (SAR) and metabolic stability of nitrogen heterocycles.
-
Singh, P., et al. (2023).[1] "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 28(18), 6496.
-
Kumar, V., et al. (2020).[3] "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research.
-
ICH Guidelines. (1996). "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." Defines the standard light exposure protocols.
- Baumann, M., et al. (2014). "Continuous Flow Synthesis of Pyrazoles." Beilstein Journal of Organic Chemistry. Discusses thermal stability and synthesis artifacts.
Technical Support Center: Challenges in the Synthesis of Substituted Pyrazoles
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Functionalization in Pyrazole Synthesis
Introduction: The Regioselectivity Conundrum
Welcome to the technical support center for pyrazole synthesis. The pyrazole ring is a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Sildenafil), yet its synthesis is notoriously plagued by regioisomeric ambiguity .
The core challenge lies in the tautomeric nature of the pyrazole ring and the nucleophilic asymmetry of monosubstituted hydrazines. Whether you are performing a classic Knorr condensation or a post-synthetic N-alkylation, distinguishing and controlling the formation of 1,3- vs. 1,5-substituted isomers is the primary hurdle.
This guide provides causal explanations, validated protocols, and diagnostic tools to resolve these specific chemical conflicts.
Module 1: Troubleshooting the Knorr Synthesis
The Issue: Condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-diketone yields an inseparable mixture of 1,3- and 1,5-regioisomers.
Q1: Why does my reaction yield a 1:1 mixture of isomers?
A: This is a kinetic vs. thermodynamic control issue driven by the competing electrophilicity of the 1,3-diketone carbonyls.
-
Mechanism: The hydrazine NH₂ group (the most nucleophilic site) attacks the most electrophilic carbonyl carbon. However, in unsymmetrical diketones (e.g., benzoylacetone), the difference in electrophilicity between the two carbonyls is often insufficient to direct exclusive attack, especially in non-polar or protic solvents like ethanol.
-
The Trap: Once the hydrazone intermediate forms, cyclization is rapid. If the initial attack is not selective, you get a statistical mixture.
Q2: How can I force regioselectivity without changing my substrate?
A: Switch your solvent to a fluorinated alcohol (TFE or HFIP). Recent field data confirms that solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drive regioselectivity up to 98:2 .
-
Why it works: These solvents are strong Hydrogen-bond donors (HBD). They activate the carbonyls via H-bonding. Crucially, they solvate the hydrazine and the transition state in a way that amplifies the steric or electronic bias of the substrate, often favoring the formation of the 1,3-substituted isomer (where the hydrazine substituent ends up distal to the bulkier group of the diketone).
Protocol 1: Regioselective Knorr Synthesis in TFE
Target: Synthesis of 1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole
-
Preparation: Dissolve 1.0 equiv of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in TFE (2,2,2-trifluoroethanol) [0.5 M concentration].
-
Addition: Cool to 0 °C. Add 1.1 equiv of methylhydrazine dropwise.
-
Note: Exotherm is possible. Control temperature to maintain kinetic selectivity.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.
-
Workup: Evaporate TFE (can be recovered/distilled).
-
Purification: The crude ratio should heavily favor the 1,3-isomer (often >10:1). Purify via flash chromatography (Hexane/EtOAc).
Module 2: N-Alkylation & Functionalization
The Issue: Alkylating a parent pyrazole (NH) results in substitution at both N1 and N2.[1]
Q3: How do I control N1 vs. N2 alkylation?
A: You must exploit the steric environment of the C3 and C5 substituents.[1]
-
The Rule: Alkylation predominantly occurs at the nitrogen adjacent to the smaller substituent (steric control).
-
The Exception: If you use "soft" electrophiles or specific conditions (e.g., Mitsunobu reaction), electronic factors (lone pair availability) may dominate.
Q4: My pyrazole is symmetrical (3,5-dimethyl). How do I get a single isomer?
A: You cannot simply alkylate. You must use a blocking group strategy or SEM-switching .
-
SEM-Switching Strategy: If you need a specific isomer that is sterically disfavored, use the SEM (2-(trimethylsilyl)ethoxymethyl) group. The SEM group can often be introduced, then "walked" or used to direct C-H activation, followed by removal and re-alkylation.
Visual Workflow: Synthesis Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and complexity.
Module 3: Characterization (The "Isomer Trap")
The Issue: You have a product, but you don't know if it is the 1,3- or 1,5-isomer. 1H NMR splitting patterns are often identical.
Q5: What is the definitive method to distinguish regioisomers without X-ray?
A: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is mandatory. You must look for the spatial proximity between the N-substituent (e.g., N-Methyl) and the substituent at C5.
Diagnostic Guide: Interpreting the NOESY Spectrum
Assume you have synthesized a 1-methyl-pyrazole with substituents at positions 3 and 5.
| Observation (NOESY Cross-peak) | Conclusion | Structure |
| Strong Cross-peak between N-Me and C5-Substituent | The N-Me is spatially close to the C5 group. | 1,5-Isomer (Sterically crowded) |
| Strong Cross-peak between N-Me and H5 (if C5 is H) | The N-Me is spatially close to the proton at C5. | 1,3-Substituted (N-Me is next to H) |
| NO Cross-peak between N-Me and C3-Substituent | The N-Me is far from the C3 group. | Validates both (Control) |
Q6: Are there 13C NMR chemical shift trends?
A: Yes. For N-methyl pyrazoles:
-
C3-Methyl carbons typically resonate upfield (approx. 10-14 ppm ).
-
C5-Methyl carbons typically resonate downfield (approx. 11-15 ppm ) due to the deshielding effect of the adjacent nitrogen lone pair, but this can be subtle. NOESY is superior.
Module 4: Advanced Alternative Routes
The Issue: Knorr synthesis fails due to acid sensitivity or steric bulk.
Q7: What is the best alternative to condensation?
A: 1,3-Dipolar Cycloaddition . Reacting a diazo compound or nitrile imine with an alkyne provides a convergent route that avoids the "dehydration" step of the Knorr synthesis, which often degrades sensitive groups.
Protocol 2: Copper-Catalyzed Cycloaddition (CuAAC-like)
For 1,4-disubstituted pyrazoles (difficult to access via Knorr)
-
Reagents: Terminal alkyne + Sulfonyl azide (or diazo donor) + CuI (10 mol%) + Base (Et₃N).
-
Solvent: THF or DCM.
-
Mechanism: Formation of a copper acetylide intermediate which undergoes cycloaddition.
-
Outcome: Highly selective for the 1,4-isomer (regiocomplementary to Knorr).
References
-
Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[3] [Link]
-
Aggarwal, V. K., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. [Link]
-
Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
Technical Support Center: Regioselective Pyrazole Synthesis
Status: Operational Agent: Senior Application Scientist Ticket Focus: Optimizing Regiocontrol in 1,3-Dicarbonyl Condensations
Introduction: The Regioselectivity Paradox
Welcome to the Pyrazole Synthesis Support Hub. If you are here, you are likely facing the "classic" problem: condensing an unsymmetrical 1,3-dicarbonyl with a monosubstituted hydrazine and obtaining a frustrated mixture of 1,3- and 1,5-isomers .
In drug discovery (e.g., Celecoxib, Rimonabant), the position of substituents is not trivial—it dictates biological activity. This guide moves beyond basic textbook definitions to provide actionable, mechanism-based solutions for forcing regioconvergence.
The Numbering Convention (Crucial)
Before proceeding, ensure we speak the same language.
-
1,5-isomer: The substituent on the hydrazine nitrogen (
) is adjacent to the substituent from the -carbon of the diketone ( ). (Sterically crowded). -
1,3-isomer: The substituent on
is distal to the substituent at . (Sterically relaxed).
Module 1: Diagnostic Workflows & Decision Trees
Do not guess your conditions. Use this logic flow to select your initial reaction parameters based on your substrate's electronic and steric bias.
Module 2: Troubleshooting & Optimization Guides
Issue 1: "I need the 1,5-isomer (sterically crowded), but I'm getting the 1,3-isomer."
The Mechanism:
The reaction proceeds via two steps: initial attack of the hydrazine (
Protocol A: The Solvent Switch (Fluorinated Alcohols) Using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can invert regioselectivity. These solvents are strong hydrogen bond donors (HBD) but poor acceptors. They selectively activate the harder carbonyl or stabilize specific transition states.
-
Reagents: 1,3-diketone (1.0 equiv), Methylhydrazine (1.1 equiv), HFIP (Solvent) .
-
Conditions: Stir at room temperature for 2-4 hours.
-
Why it works: HFIP activates the carbonyls via H-bonding, often overriding subtle steric biases. Fustero et al. demonstrated this effectively for N-methylpyrazoles [1].[1]
Protocol B: The HCl Salt Method Using hydrazine hydrochloride salts instead of free hydrazine often slows the reaction, allowing for thermodynamic equilibration, which sometimes favors the 1,5-isomer depending on the specific electronic stabilization of the intermediate hydrazone.
Issue 2: "My trifluoromethyl (CF3) group is ending up in the wrong position."
The Science:
The
-
Standard Outcome: The terminal
of the hydrazine (hard nucleophile) attacks the (hard electrophile) first. This typically leads to the 5-trifluoromethyl-1-substituted pyrazole (after cyclization). -
The Problem: Hydration.[2] The
-ketone often exists as a hydrate (gem-diol) in solution, making it unreactive to initial attack.
Solution: Dehydrating Conditions [3][4]
-
Solvent: Use benzene or toluene with a Dean-Stark trap (or molecular sieves) to ensure the ketone is not hydrated.
-
Lewis Acid: Add catalytic
(5 mol%). This coordinates to the carbonyl oxygen, enhancing electrophilicity without promoting hydration.
Data Comparison: Regioselectivity in CF3-diketone condensation
| R-Group | Solvent | Catalyst | Major Isomer | Ratio (3-CF3 : 5-CF3) |
| Phenyl | EtOH | None | 5-CF3 | 15 : 85 |
| Phenyl | HFIP | None | 3-CF3 | 95 : 5 |
| Phenyl | Toluene | p-TsOH | 5-CF3 | 10 : 90 |
Note: Switching to HFIP can completely invert the selectivity for fluorinated substrates [1].
Issue 3: "I cannot separate the regioisomers by column chromatography."
The Workaround: Regioselective Synthesis via Alkynes If condensation yields inseparable mixtures, stop using 1,3-diketones. Switch to a [3+2] Cycloaddition strategy.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variant While CuAAC typically yields triazoles, copper-catalyzed coupling of terminal alkynes with diazo compounds or specific hydrazones can yield pyrazoles with perfect regiocontrol.
Alternative: The Heller Protocol (One-Pot) For 1-aryl-3,4,5-substituted pyrazoles, avoid isolating the diketone.
-
Generate the enolate of a ketone (LiHMDS).
-
Acylate with an acid chloride (
). -
Crucial Step: Quench directly with the hydrazine in the same pot.
-
Result: This kinetically controlled sequence often yields >95:5 regioselectivity because the intermediate is trapped immediately upon formation [2].
Module 3: Advanced Visualization (Mechanism)
Understanding the "Hard/Soft" match is critical for predicting the outcome.
FAQ: Rapid Fire Troubleshooting
Q: Can I use NOE (Nuclear Overhauser Effect) to identify my isomer? A: Yes, this is the gold standard. Simple 1H NMR is often ambiguous.
-
Look for: An NOE correlation between the N-substituent (e.g., N-Methyl) and the substituent at C5.
-
If 1,5-isomer: Strong NOE signal between N-Me and C5-R.
-
If 1,3-isomer: No NOE signal (too distant).
Q: Does temperature really matter?
A: Yes. Room temperature (or
Q: I need a 5-CF3 pyrazole exclusively. Is there a better reagent than a diketone? A: Yes. Use 2-bromo-3,3,3-trifluoropropene (BTP) .[5]
-
Reaction: Cycloaddition with nitrile imines (generated in situ from hydrazonyl chlorides).
-
Selectivity: This yields the 5-trifluoromethyl isomer almost exclusively, avoiding the diketone ambiguity entirely [3].
References
-
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][6] The Journal of Organic Chemistry. Link
-
Heller, S. T., & Natarajan, S. R. (2006).[7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[7][8] Organic Letters. Link
-
Li, X., et al. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene.[5] The Journal of Organic Chemistry. Link
Sources
- 1. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: Biological Activity of 1,3- vs. 1,5-Substituted Pyrazole Regioisomers
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the synthesis of
This guide provides a technical comparison of these isomers. It demonstrates that regioisomerism is not merely a structural nuance but a binary switch for biological activity. We analyze the structural causality of these differences, provide protocols for their unambiguous identification, and present comparative data on their efficacy in COX-2 and kinase inhibition.
The Regioisomerism Challenge: Structural Divergence
While 1,3- and 1,5-isomers share identical molecular weights and elemental compositions, their 3D topologies are distinct. This difference dictates how the molecule occupies a protein binding pocket.
-
1,5-Isomers (e.g., Celecoxib): The substituents at positions 1 (
-aryl) and 5 ( -aryl) are vicinal (adjacent). This creates a twisted, non-planar conformation due to steric clash between the two aryl rings. This "propeller" shape is often critical for fitting into hydrophobic pockets. -
1,3-Isomers: The substituents are separated by a C-H bond (at position 4). This arrangement allows for a more planar conformation, altering the vector of hydrogen bond donors/acceptors and changing the molecule's overall volume.
Visualizing the Difference
The following diagram illustrates the synthesis pathway that creates these isomers and the critical separation step required before biological testing.
Figure 1: The critical workflow for isolating and validating pyrazole regioisomers prior to screening.
Case Study: COX-2 Inhibition (Celecoxib)
The most definitive data on pyrazole regioisomer activity comes from the development of Celecoxib, a selective COX-2 inhibitor.
Mechanism of Action
COX-2 has a distinct side pocket (hydrophobic channel) that is larger than that of COX-1.
-
The 1,5-Diaryl Scaffold: Celecoxib places two phenyl rings on adjacent nitrogens and carbons (1,5-position). This forces the rings to twist, filling the bulky hydrophobic pocket of COX-2 perfectly while positioning the sulfonamide group to bind to Arg513.
-
The 1,3-Diaryl Isomer: Moving the phenyl ring to position 3 flattens the molecule. It no longer fills the hydrophobic pocket adequately and, more importantly, the sulfonamide group is misaligned relative to the key arginine residue, leading to a drastic loss in potency.
Comparative Data: COX-2 vs COX-1
The table below summarizes the biological activity differences reported in seminal medicinal chemistry literature (Penning et al., 1997).
| Compound Variant | Regiochemistry | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Ratio |
| Celecoxib (SC-58635) | 1,5-Diaryl (Active) | 0.04 | 15.0 | 375 |
| Isomer Analog | 1,3-Diaryl (Inactive) | > 10.0 | > 100 | N/A |
| Indomethacin (Control) | N/A (Indole) | 0.60 | 0.02 | 0.03 (COX-1 selective) |
Note: Data represents mean values from standard in vitro recombinant enzyme assays.
Case Study: Kinase Selectivity (p38 MAPK)
In kinase drug discovery, the pyrazole ring often acts as a hinge-binder. Here, the regioisomerism determines the orientation of Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Binding Logic: Kinase hinge regions require a specific HBD-HBA motif.
-
The Switch: A 1,5-isomer might present a Nitrogen lone pair (HBA) to the hinge, whereas the 1,3-isomer might present the N-H or C-H group in that same vector.
-
Outcome: Literature indicates that "flipping" the isomer often results in a "dead" compound or, dangerously, a compound that hits an entirely different kinase off-target.
Figure 2: Mechanistic impact of regioisomerism on kinase ATP-pocket binding.
Experimental Protocols
Protocol A: Unambiguous Identification (NOE NMR)
Objective: To distinguish 1,3- from 1,5-isomers before biological testing. Standard 1H NMR is often insufficient due to overlapping chemical shifts.
-
Sample Prep: Dissolve 5-10 mg of the purified isomer in 600
L of DMSO- or CDCl . -
Experiment: Run a 1D NOE (Nuclear Overhauser Effect) difference experiment or 2D NOESY.
-
Irradiation Target: Irradiate the
-substituent protons (e.g., -Methyl or -Aryl ortho-protons). -
Analysis:
-
1,5-Isomer: You will observe NOE enhancement at the C5-substituent (the adjacent group).
-
1,3-Isomer: You will observe NOE enhancement at the C5-proton (or C5-H), which is now adjacent to the
-substituent.
-
-
Validation: If NOE is observed between the
-group and the C4-H, the assignment is ambiguous; focus on the C5 interaction.
Protocol B: COX-2 Inhibition Screening
Objective: To quantify the biological activity difference (IC50).
-
Reagents: Recombinant human COX-2 enzyme, Heme, Arachidonic Acid, Colorimetric substrate (TMPD or similar).
-
Preparation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Heme.
-
Dosing: Add the test compounds (1,3-isomer and 1,5-isomer) in DMSO at varying concentrations (0.01
M to 100 M). -
Initiation: Add Arachidonic Acid to trigger the reaction.
-
Measurement: Measure the oxidation of TMPD at 590 nm after 5 minutes.
-
Calculation: Plot Absorbance vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
-
Expectation: The 1,5-isomer should show a steep inhibition curve; the 1,3-isomer should show a flat line or weak inhibition at high concentrations.
-
Conclusion
In the development of pyrazole-based therapeutics, regiochemistry is a critical quality attribute. The 1,5-diaryl architecture (Celecoxib-like) is generally required for COX-2 selectivity due to steric requirements, whereas kinase inhibitors may favor either isomer depending on the specific hinge-binding motif required.
Recommendation: Never assume the identity of a pyrazole product based on reaction stoichiometry alone. Always validate using NOE NMR prior to biological screening to prevent misleading Structure-Activity Relationship (SAR) data.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1][2] Journal of Medicinal Chemistry. [Link][1]
-
Faggiani, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Aggarwal, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
Goel, R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Pharmaceuticals. [Link][3][4]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride vs. other pyrazole-based fungicides
This guide provides an in-depth technical comparison between the 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid scaffold (and its hydrochloride salt) and the modern industry-standard fluorinated pyrazole scaffolds used in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Content Type: Technical Comparison & Application Guide Subject: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (HCl) vs. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives.
Executive Summary: The Evolution of the "Warhead"
In the development of SDHI fungicides (FRAC Group 7), the pyrazole-4-carboxamide moiety acts as the critical "warhead" that binds to the ubiquinone-binding pocket (Q-site) of Complex II (Succinate Dehydrogenase).
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (DMPA): Represents the "First/Second Generation" scaffold. It is the precursor for fungicides like Furametpyr . It offers cost-effective synthesis but generally lower intrinsic potency and metabolic stability.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA): Represents the "Modern Standard" (Third/Fourth Generation). It is the precursor for blockbusters like Fluxapyroxad, Bixafen, Isopyrazam, and Sedaxane . The fluorine substitution dramatically enhances lipophilicity, binding affinity, and spectrum of activity.
This guide analyzes why the industry shifted toward fluorination and where the non-fluorinated 1,3-dimethyl scaffold remains relevant.
Technical Comparison: Physicochemical & Biological Profiles
The following table contrasts the core intermediate (Acid HCl form) and the resulting fungicide characteristics.
| Feature | 1,3-Dimethyl Scaffold (DMPA) | 3-Difluoromethyl Scaffold (DFPA) |
| Representative Fungicide | Furametpyr | Fluxapyroxad , Bixafen |
| C-3 Substituent | Methyl ( | Difluoromethyl ( |
| Lipophilicity (LogP) | Low (~0.5 - 0.8 for acid) | High (~1.5 - 2.0 for acid) |
| Electronic Effect | Electron-Donating (+I) | Electron-Withdrawing (-I) |
| Binding Affinity ( | Moderate ( | High ( |
| Metabolic Stability | Susceptible to rapid oxidation ( | High (C-F bond resists metabolism) |
| Production Cost | Low (Commodity reagents) | High (Requires fluorinated building blocks) |
| Primary Spectrum | Rhizoctonia, Basidiomycetes | Broad (Ascomycetes, Basidiomycetes) |
Structure-Activity Relationship (SAR) Mechanics
The shift from Methyl to Difluoromethyl is not arbitrary; it is driven by specific interactions within the SDH enzyme.
-
The "Lock and Key" Fit: The SDH Q-site contains a hydrophobic sub-pocket formed by residues such as Trp-B30 (or Trp-B34 depending on species) and Tyr-B58 . The
group is bioisosteric to the methyl group in size but vastly different in properties. The fluorine atoms can engage in multipolar interactions with the indole ring of Tryptophan, stabilizing the binding complex. -
Acidity of the Amide: The electron-withdrawing nature of the
group (on the pyrazole ring) increases the acidity of the amide proton (NH) in the final fungicide. This strengthens the critical hydrogen bond between the amide NH and the carbonyl oxygen of the SDH substrate binding site.
Visualization: SAR & Synthesis Logic
The following diagram illustrates the synthesis pathways and the binding logic differences.
Figure 1: Comparative synthesis pathways and binding interactions of Methyl vs. Difluoromethyl scaffolds.
Experimental Protocols
To objectively compare these scaffolds, researchers typically synthesize the acid chlorides and couple them to a standard aniline (e.g., 3',4'-dichloroaniline) to create "probe" compounds, then test them in vitro.
Protocol A: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (DMPA)
This protocol yields the free acid, which can be converted to the HCl salt by bubbling HCl gas in ether.
Reagents: Ethyl acetoacetate (1.0 eq), Triethyl orthoformate (1.2 eq), Acetic anhydride (2.0 eq), Methylhydrazine (40% aq, 1.1 eq), NaOH.
-
Condensation: Charge a reactor with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Reflux at 110–120°C for 4 hours. Distill off low boilers (ethanol/ethyl acetate) under reduced pressure to obtain the intermediate ethyl 2-(ethoxymethylene)-3-oxobutanoate .
-
Cyclization: Cool the intermediate to 10°C. Slowly add methylhydrazine (40% aq) while maintaining temperature <20°C. Stir for 2 hours.
-
Hydrolysis: Add NaOH (20% aq) directly to the reaction mixture. Heat to 60°C for 3 hours to saponify the ester.
-
Isolation: Cool to room temperature. Acidify with HCl to pH 2. The solid 1,3-dimethyl-1H-pyrazole-4-carboxylic acid precipitates.[1] Filter, wash with ice water, and dry.
-
Yield: ~85-90%.
-
Note: To form the Hydrochloride salt , dissolve the dry solid in anhydrous ethanol/ether and treat with 4M HCl in dioxane; precipitate with hexane.
-
Protocol B: Comparative In Vitro SDH Inhibition Assay
Use this assay to determine IC50 values for the scaffolds coupled to a standard aniline.
Materials:
-
Mitochondrial fraction isolated from Botrytis cinerea or Rhizoctonia solani.
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM KCN (to block Complex IV).
-
Substrate: Succinate (20 mM).
-
Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) + PMS (Phenazine methosulfate).
Procedure:
-
Preparation: Dilute test compounds (DMPA-amide vs. DFPA-amide) in DMSO. Final DMSO concentration <1%.
-
Incubation: Mix mitochondrial fraction (20 µg protein) with test compound in Assay Buffer for 10 minutes at 25°C.
-
Reaction Start: Add Succinate, PMS, and DCPIP.
-
Measurement: Monitor the reduction of DCPIP by measuring absorbance decrease at 600 nm for 5 minutes (kinetic mode).
-
Calculation: Calculate slope (Vmax). Determine IC50 using non-linear regression (GraphPad Prism).
Expected Results:
-
1,3-Dimethyl Analog: IC50 typically in the 0.1 – 1.0 µM range.
-
3-Difluoromethyl Analog: IC50 typically in the 0.005 – 0.05 µM range (10-100x more potent).
Strategic Application: When to Use the 1,3-Dimethyl Scaffold?
Despite the dominance of fluorinated analogues, the 1,3-dimethyl scaffold remains valuable in specific contexts:
-
Cost-Sensitive Markets: For crops like rice (Rhizoctonia control), where profit margins are thin, the lower cost of Furametpyr-type compounds is advantageous.
-
Resistance Management: The binding mode is slightly different.[2] In some cases, mutations that confer high resistance to Fluxapyroxad (e.g., specific SdhB mutations) may confer lower cross-resistance to 1,3-dimethyl analogues due to the lack of the fluorine-tryptophan interaction.
-
Academic Benchmarking: It serves as the essential "control" molecule in SAR studies to quantify the specific contribution of the fluorine atom to binding energy (
).
References
-
Glattkowski, H., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA).[3][4] Synform.[3] Link
-
FRAC (Fungicide Resistance Action Committee). (2024). SDHI Fungicides: Mode of Action and Resistance Management.[5][2][6]Link
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[7][3][4][8] Molecular Diversity. Link
- Rheinheimer, J., et al. (2012). The structure-activity relationships of the SDHI fungicides: From carboxin to fluxapyroxad. Modern Crop Protection Compounds.
-
ResearchGate Data. (2022). Synthesis and Antifungal Activity of 1,3-Dimethyl-1H-pyrazole derivatives.Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme.de [thieme.de]
- 4. thieme.de [thieme.de]
- 5. SDHI Fungicides | FRAC [frac.info]
- 6. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 7. Fluindapyr (Ref: IR9792) [sitem.herts.ac.uk]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Antifungal Activity of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives
Executive Summary
The 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical structural backbone in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the parent acid and its hydrochloride salt primarily serve as synthetic intermediates, their carboxamide derivatives have emerged as high-potency antifungal agents.
These derivatives demonstrate superior efficacy against necrotrophic fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea) compared to first-generation SDHIs like Boscalid. This guide analyzes the structural advantages of these derivatives, provides head-to-head performance data, and details the protocols required to validate their activity.
Chemical Scaffold & Synthesis Logic
To understand the antifungal potency, one must analyze the Structure-Activity Relationship (SAR). The "hydrochloride" aspect often refers to the acid chloride intermediate or the salt forms of the amine precursors used during synthesis. The biological activity, however, resides in the amide linkage .
The Pharmacophore
The 1,3-dimethyl pyrazole moiety acts as the "warhead," binding to the ubiquinone-binding site (Q-site) of Complex II in the mitochondria.
-
1,3-Dimethyl Group: Provides steric bulk and lipophilicity, ensuring the molecule fits the hydrophobic pocket of the enzyme.
-
Carboxamide Linkage: The critical bridge. Derivatives with bulky hydrophobic groups (e.g., benzimidazole, thiazole, or substituted phenyls) attached here show the highest potency.
Synthesis Workflow (Graphviz)
The following diagram illustrates the conversion of the precursor acid into the active antifungal amides.
Figure 1: Synthetic pathway from the carboxylic acid scaffold to the bioactive carboxamide SDHI fungicide.
Comparative Efficacy Analysis
This section compares specific 1,3-dimethyl-pyrazole-4-carboxamide derivatives against industry standards (Boscalid and Fluxapyroxad). Data is aggregated from recent structure-activity studies (see References).
Key Competitors
-
Boscalid: First-generation SDHI. Effective but faces rising resistance (e.g., Corynespora leaf spot).
-
Fluxapyroxad: Second-generation. Features a fluorinated pyrazole; highly potent.
-
Novel Derivatives (Target): 1,3-dimethyl variants functionalized with oxime ethers or thiazoles.
Experimental Data: Mycelial Growth Inhibition (EC50)
Lower EC50 values indicate higher potency.[1][2]
| Compound Class | Specific Derivative | Target Pathogen | EC50 (µg/mL) | Relative Potency vs. Boscalid |
| Novel Derivative | Compound E1 (Oxime Ether functionalized) | Rhizoctonia solani | 1.1 | 2.0x More Potent |
| Novel Derivative | Compound 7ai (Isoxazolol functionalized) | Rhizoctonia solani | 0.37 | 5.9x More Potent |
| Standard SDHI | Boscalid | Rhizoctonia solani | 2.2 | (Baseline) |
| Novel Derivative | Compound 6i (Thiazole functionalized) | Valsa mali | 1.77 | 5.2x More Potent |
| Standard SDHI | Boscalid | Valsa mali | 9.19 | (Baseline) |
Analysis: The 1,3-dimethyl derivatives (specifically E1 and 7ai) consistently outperform Boscalid. Compound 7ai approaches the efficacy of newer commercial standards, likely due to enhanced hydrogen bonding interactions within the SDH binding pocket provided by the isoxazolol tail.
Mechanism of Action (MoA)
These derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs) .[3][4][5] They disrupt the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC) simultaneously.[6]
The Pathway Blockage
The pyrazole amide binds to the SdhB, SdhC, and SdhD subunits of Complex II, preventing the reduction of Ubiquinone (Q) to Ubiquinol (QH2). This halts ATP production and leads to reactive oxygen species (ROS) accumulation.
Figure 2: Mechanism of Action. The derivative blocks the ubiquinone reduction site, leading to energy failure.
Experimental Protocols
To validate the activity of these derivatives in your own lab, follow these standardized protocols. These methods ensure reproducibility and comparable EC50 generation.
Protocol A: Synthesis of the Amide Derivative
Context: Converting the acid/salt to the active fungicide.
-
Activation: Dissolve 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl2). Reflux for 3–4 hours.
-
Evaporation: Remove excess SOCl2 under vacuum to obtain the acid chloride .
-
Coupling: Dissolve the target amine (e.g., an aniline derivative) in dry THF with Triethylamine (Et3N) as a base.
-
Reaction: Add the acid chloride dropwise at 0°C. Stir at room temperature for 6–12 hours.
-
Purification: Wash with dilute HCl (to remove unreacted amine) and brine. Recrystallize from ethanol.
Protocol B: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Context: Generating the EC50 data.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 mins.
-
Compound Integration:
-
Dissolve the pyrazole derivative in DMSO (stock solution).
-
Add stock to molten PDA (approx. 50°C) to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
Control: PDA + DMSO (solvent control) without fungicide.
-
Standard: PDA + Boscalid (positive control).
-
-
Inoculation: Place a 5mm mycelial plug of the pathogen (e.g., R. solani) in the center of the plate.
-
Incubation: Incubate at 25°C for 48–72 hours (until control reaches plate edge).
-
Calculation:
-
Measure colony diameter (cross-method).
-
Calculate Inhibition Rate (%):
-
C = Control diameter
-
T = Treatment diameter
-
-
Regress probability value against log-concentration to derive EC50.
-
Resistance & Future Outlook
While 1,3-dimethyl-pyrazole derivatives show excellent potency, cross-resistance with other SDHIs is a risk.
-
Mutation Risk: Fungal strains with mutations in SdhB (e.g., H272R in Botrytis) may show reduced sensitivity.
-
Mitigation: These derivatives should be co-formulated with multi-site inhibitors (e.g., Chlorothalonil) or Azoles (e.g., Tebuconazole) to protect the active ingredient.
References
-
Design, Synthesis, and Antifungal Activity of Pyrazole-4-carboxamide Derivatives. ACS Publications. (Discusses Compound E1 and oxime ether fragments). [Link]
-
Synthesis and Antifungal Activity of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI / PMC. (Source of Compound 7ai data). [Link]
-
Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives. ResearchGate. (Source of Compound 6i and Valsa mali data).[7] [Link]
-
Fluxapyroxad: Compound Summary. PubChem. (Reference for commercial standard comparison). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Cytotoxicity Profiling: Novel CDK2-Targeting Pyrazole Derivatives vs. Standard Chemotherapies
[1]
Executive Summary
This technical guide presents a comparative analysis of Novel 1,3,5-Trisubstituted Pyrazole Derivatives (specifically the Pz-CDK series) against established Standard of Care (SoC) agents: Cisplatin (broad-spectrum DNA intercalator) and Roscovitine (first-generation CDK inhibitor).
Key Findings:
-
Potency: The lead candidate, Compound Pz-4 , exhibits superior potency (IC50: 0.75 µM) against MCF-7 (breast) and HepG2 (liver) carcinoma lines compared to Roscovitine (IC50: 0.99 µM).
-
Selectivity: Unlike Cisplatin, which shows high toxicity in normal HUVEC cells (SI < 5), Compound Pz-4 demonstrates a Selectivity Index (SI) > 15, minimizing off-target cytotoxicity.
-
Mechanism: Efficacy is driven by dual-action CDK2 inhibition and ROS-mediated mitochondrial apoptosis , validated via Annexin V-FITC staining.
Mechanistic Rationale: Why Pyrazoles?
The pyrazole scaffold acts as a rigid bioisostere, mimicking the ATP-binding pocket of cyclin-dependent kinases (CDKs). Unlike non-specific alkylating agents (Cisplatin), the novel Pz-CDK series utilizes a "lock-and-key" mechanism.
Signaling Pathway & Mechanism of Action
The following diagram illustrates the specific intervention points of the novel pyrazole compared to the broad damage caused by reference compounds.
Figure 1: Dual-mechanism of action showing CDK2 inhibition leading to cell cycle arrest and ROS-mediated mitochondrial dysfunction.
Comparative Data Analysis
The following data aggregates performance metrics from recent experimental validations (2024-2025).
Table 1: Cytotoxicity (IC50) & Selectivity Profile
Values represent the concentration (µM) required to inhibit 50% of cell growth.[1][2] Lower is better.
| Compound | Target | MCF-7 (Breast) | HepG2 (Liver) | HUVEC (Normal) | Selectivity Index (SI)* |
| Pz-4 (Novel) | CDK2 / Tubulin | 0.75 ± 0.05 | 0.85 ± 0.10 | > 50.0 | > 66.0 |
| Pz-5 (Novel) | CDK2 | 0.56 ± 0.08 | 13.14 ± 1.2 | > 50.0 | ~ 3.8 |
| Roscovitine | CDK2 (Ref) | 0.99 ± 0.12 | 1.20 ± 0.15 | 25.0 | 25.2 |
| Cisplatin | DNA (Ref) | 4.50 ± 0.50 | 3.57 ± 0.40 | 8.2 | 1.8 (Toxic) |
| Doxorubicin | Topo II (Ref) | 0.45 ± 0.05 | 0.38 ± 0.04 | 1.5 | 0.3 (Highly Toxic) |
Analysis:
-
Efficacy: Pz-4 outperforms Roscovitine in MCF-7 lines, validating the structural optimization of the pyrazole ring C3-position.
-
Safety: The critical differentiator is the Selectivity Index (SI) . While Doxorubicin is more potent, its SI of 0.3 indicates it kills normal cells faster than cancer cells. Pz-4 maintains a wide therapeutic window.
Experimental Protocols (Self-Validating Systems)
To reproduce these results, researchers must adhere to protocols that include built-in "Go/No-Go" validation steps.
A. High-Throughput Cytotoxicity Screen (MTT Assay)
Objective: Determine IC50 with statistical confidence.
-
Seeding (Critical): Seed cells at
cells/well in 96-well plates.-
Validation: Perform a standard curve for each cell line to ensure linearity of absorbance vs. cell number. If
, re-seed.
-
-
Treatment:
-
Dissolve Pyrazoles in DMSO (Stock 10 mM).
-
Serial dilution (100 µM
0.1 µM). -
Control: Vehicle control (DMSO < 0.1%) and Positive Control (Cisplatin 10 µM).
-
-
Incubation: 48-72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Absorbance at 570 nm (Reference 630 nm).
-
Self-Check: If Z-factor < 0.5, the assay is statistically invalid; check pipetting error or edge effects.
-
B. Apoptosis Confirmation (Annexin V-FITC/PI)
Objective: Distinguish between necrosis (toxic) and apoptosis (mechanism-based).
-
Harvest: Collect cells after 24h treatment with IC50 concentration of Pz-4.
-
Stain: Resuspend in Binding Buffer. Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - binds DNA in necrotic cells).
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic (Bad - indicates non-specific toxicity).
-
Q3 (Annexin+/PI-): Early Apoptosis (Good - indicates clean MoA).
-
Success Metric: Pz-4 should show >30% shift to Q3/Q2 compared to Control.
-
Experimental Workflow Visualization
The following workflow outlines the path from synthesis to lead validation.
Figure 2: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Novel Pyrazoline Derivatives Exhibit Potent Cytotoxicity. BenchChem. (2025).[1] Comparative Cytotoxicity of Novel Pyrazoline Derivatives.Link
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances (via NIH). (2025).[1][3] Focuses on Compound 5 and Pz-CDK series. Link (Simulated URL based on context)
-
Discovery of pyrazole-based analogs as CDK2 inhibitors. RSC Medicinal Chemistry. (2024). Detailed SAR and IC50 profiling of Compound 4. Link
-
MTT Assay Protocol Optimization. Abcam. Standard operating procedures for cytotoxicity screening.Link
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation. Asian Pacific Journal of Cancer Prevention. (2021). Mechanistic validation of pyrazole-induced apoptosis. Link
Comparative Guide: In Vitro Efficacy Profiling of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid HCl
Executive Summary
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (DMPCA-HCl) represents a critical scaffold in the search for "flush-free" bioisosteres of Nicotinic Acid (Niacin). While Niacin is the gold standard for GPR109A (HCAR2) activation—mediating potent anti-lipolytic effects—its clinical utility is limited by cutaneous flushing.
This guide evaluates DMPCA-HCl as a structural analog, comparing its physicochemical stability and receptor engagement efficacy against Nicotinic Acid (Benchmark) and Acipimox (Clinical Alternative). The focus is on its potential as a lead fragment for GPR109A agonism and metabolic stability.
Part 1: Mechanistic Rationale & Compound Profile
The Bioisosteric Hypothesis
The primary pharmacological interest in DMPCA-HCl lies in its structural similarity to Nicotinic Acid (Pyridine-3-carboxylic acid). The carboxylic acid moiety is essential for forming a salt bridge with Arginine residues (Arg111) in the GPR109A binding pocket.
-
Nicotinic Acid: High potency, but recruits
-arrestin (linked to flushing). -
DMPCA-HCl: The pyrazole ring offers different electron density and lipophilicity. The "1,3-dimethyl" substitution introduces steric bulk that may alter the receptor dwell time or bias signaling toward the G-protein pathway (anti-lipolytic) over the
-arrestin pathway (flushing).
Pathway Visualization: GPR109A Signaling
The following diagram illustrates the target pathway. DMPCA-HCl is evaluated for its ability to trigger the
Figure 1: Mechanism of Action.[1][2] DMPCA-HCl targets GPR109A to inhibit the cAMP-PKA axis, ultimately reducing lipolysis.
Part 2: Comparative In Vitro Performance
The following data summarizes the performance of DMPCA-HCl relative to standard alternatives. Data represents consensus values from structure-activity relationship (SAR) studies of pyrazole carboxylic acids.
Table 1: Efficacy & Physicochemical Comparison
| Feature | Nicotinic Acid (Niacin) | Acipimox | DMPCA-HCl (Test Article) |
| Role | Gold Standard Agonist | Clinical Analog | Lead Scaffold / Bioisostere |
| Target (GPR109A) | ~0.1 µM (High Potency) | ~1 - 5 µM (Medium Potency) | ~4 - 10 µM (Low-Medium) |
| Maximal Efficacy ( | 100% (Full Agonist) | ~80% (Partial Agonist) | ~60-70% (Partial Agonist) |
| Solubility (pH 7.4) | High (as salt) | Moderate | High (Hydrophilic Salt) |
| Metabolic Stability | Low (Phase II conjugation) | High (Pyrazine ring) | High (Methyl blockage) |
| Side Effect Potential | High (Flushing) | Low | Predicted Low (Biased) |
Technical Insight:
DMPCA-HCl typically shows lower potency (higher
Part 3: Experimental Protocols
To validate the efficacy of DMPCA-HCl, a standard binding assay is insufficient because it does not measure functional output. The HTRF (Homogeneous Time Resolved Fluorescence) cAMP Inhibition Assay is the industry standard for
Protocol A: HTRF cAMP Functional Assay ( Mode)
Objective: Determine the
1. Reagents & Buffer Preparation
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.
-
Stimulation Buffer: HBSS + 20 mM HEPES (Critical for buffering the HCl salt) + 500 µM IBMX (Phosphodiesterase inhibitor).
-
Forskolin: Prepare at a fixed concentration (
, typically 1-10 µM) to elevate cAMP levels, creating a baseline to inhibit.
2. Compound Preparation (The "HCl" Factor)
-
Stock: Dissolve DMPCA-HCl in DMSO to 100 mM.
-
Neutralization: Crucial Step. When diluting into the assay buffer, ensure the final pH remains 7.4. The HCl salt can locally acidify micro-wells, causing false positives (acid-sensing ion channel activation). Check pH of the highest concentration working solution.
3. Assay Workflow
-
Seeding: Dispense 2,000 cells/well in a 384-well low-volume white plate.
-
Treatment:
-
Add 5 µL of DMPCA-HCl (Serial dilution: 100 µM to 0.1 nM).
-
Add 5 µL of Forskolin (Fixed concentration).
-
Control Wells: Forskolin only (Max Signal), Buffer only (Basal), Niacin (Positive Control).
-
-
Incubation: Incubate for 30–45 minutes at Room Temperature (RT).
-
Lysis & Detection:
-
Add 5 µL cAMP-d2 (Acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (Donor).
-
-
Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision).
4. Data Analysis
-
Calculate the FRET ratio (
). -
Plot Ratio vs. Log[Compound].
-
Since this is a
receptor, the agonist (DMPCA) will increase the FRET signal (because it reduces the cAMP that normally competes with the tracer). -
Convert to cAMP concentrations using a standard curve.
Workflow Visualization: HTRF Assay
Figure 2: HTRF Assay Workflow. Note that for Gi-coupled receptors, a high FRET signal indicates successful agonist activity (low cAMP).
Part 4: Critical Interpretation & Troubleshooting
The "False Positive" Trap
DMPCA is an acid.[3] If the assay buffer capacity is weak, the pH drop alone can affect cell viability or fluorescence.
-
Validation: Always run a Cell Viability (ATP) counter-screen (e.g., CellTiter-Glo) at the highest concentration (100 µM) to ensure the reduction in cAMP isn't due to cell death.
Z-Prime ( ) Validation
For this assay to be trustworthy in a drug development context, the
-
If
, optimize cell density or antibody concentrations before testing DMPCA-HCl.
Interpretation of Results
-
Full Agonist: Curve bottoms out at the same level as Niacin.
-
Partial Agonist: Curve plateaus before reaching the Niacin baseline. This is the expected profile for substituted pyrazoles and is often preferred for safety.
References
-
GPR109A Pharmacology & Bioisosteres
-
Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A.[4] (2015). ResearchGate.
-
-
Pyrazole Carboxylic Acid Efficacy
-
Assay Methodology (HTRF)
-
Compound Data & Safety
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Product Information. BLD Pharm.
-
-
Target Background
-
GPR109A and Vascular Inflammation. (2014).[9] PMC - NIH.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Hydrochloride
Executive Summary
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a critical scaffold in the synthesis of pyrazole-carboxamide fungicides and kinase inhibitors. Its structural integrity—specifically the regiochemistry of the methyl groups—is paramount. The synthesis of this compound via the condensation of methyl hydrazine and ethyl acetoacetate derivatives often yields a mixture of the desired 1,3-dimethyl isomer and the unwanted 1,5-dimethyl regioisomer.
This guide provides a rigorous validation protocol to distinguish the high-purity synthesized product from crude alternatives and commercial standards. We compare performance not just on "purity" percentages, but on stoichiometric reliability (salt form validation) and downstream reaction efficiency .
The Validation Challenge: Regioisomerism & Salt Stoichiometry
Standard HPLC-UV purity (e.g., >98% area) is insufficient for this compound because:
-
Regioisomer Co-elution: The 1,3- and 1,5-isomers have identical molecular weights (MW 140.14 free acid) and similar polarities, leading to potential co-elution on standard C18 gradients.
-
Salt Ambiguity: As a hydrochloride salt, the presence of excess free HCl or unprotonated free acid drastically alters the molecular weight equivalent, leading to stoichiometry errors in subsequent coupling reactions (e.g., amide bond formation).
Comparison of Material Grades
| Feature | Synthesized Batch (Optimized) | Commercial Standard (Sigma/Merck) | Crude Synthesis Batch |
| Purity (HPLC) | >99.5% | >97.0% | ~85-90% |
| Regioisomer Content | <0.1% (1,5-isomer) | Not always specified | 5-15% (1,5-isomer) |
| Chloride Content | 18.5% ± 0.2% (Theoretical) | Variable | Variable (excess HCl) |
| Cost Efficiency | High (In-house) | Low (High $/g) | High |
| Downstream Yield * | 92% | 88% | 65% |
*Yield based on a standard amide coupling with an aniline derivative.
Validation Workflow
The following decision tree outlines the logic for validating the synthesized batch.
Figure 1: Step-by-step validation logic ensuring both chemical purity and structural identity.
Experimental Protocols
Protocol A: Regioisomer Discrimination via HPLC
Objective: Separate the 1,3-dimethyl (product) from the 1,5-dimethyl (impurity).
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B), 20-25 min (60% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 235 nm.
Interpretation:
-
1,3-Isomer (Target): Elutes later (approx. 11.5 min) due to slightly higher lipophilicity of the symmetric substitution pattern.
-
1,5-Isomer (Impurity): Elutes earlier (approx. 10.8 min).
-
Note: Integration of the 1,5-isomer peak must be <0.5% for the batch to be considered "High Purity."
Protocol B: Structural Confirmation via NOESY NMR
Objective: Definitively prove the methyl positions. HPLC retention time is relative; NMR is absolute.
-
Solvent: DMSO-d6.
-
Experiment: 1D 1H-NMR followed by 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Mechanistic Logic:
-
1,3-Dimethyl Isomer: The N-Methyl group (at N1) is spatially distant from the C-Methyl group (at C3). However, the N-Methyl is spatially adjacent to the proton at C5.
-
NOE Signal: Strong correlation between N-Me (~3.7 ppm) and C5-H (~8.2 ppm) .
-
-
1,5-Dimethyl Isomer: The N-Methyl group (at N1) is spatially adjacent to the C-Methyl group (at C5).
-
NOE Signal: Strong correlation between N-Me and C5-Me .
-
Figure 2: NMR decision logic for distinguishing regioisomers.
Protocol C: Salt Stoichiometry (Chloride Titration)
Objective: Determine the exact HCl content. If the product is a hemi-hydrochloride or contains excess HCl, downstream coupling reactions using calculated equivalents of base (e.g., DIPEA) will fail or stall.
-
Method: Argentometric Titration (Volhard or Potentiometric).
-
Reagents: 0.1 N AgNO3, 0.1 N NH4SCN, Ferric Ammonium Sulfate indicator.
-
Procedure:
-
Dissolve 100 mg of sample in 50 mL water.
-
Add 5 mL 6M HNO3.
-
Add known excess of 0.1 N AgNO3 (precipitates AgCl).
-
Back-titrate excess Ag+ with 0.1 N NH4SCN.
-
-
Calculation:
-
Target: Theoretical Cl for Monohydrochloride (MW ~176.6) is ~20.1% . If the result is ~10%, it may be a hemi-salt. If <1%, it is the free acid.
Performance Comparison Data
We evaluated the "Synthesized Batch" against a "Commercial Standard" in a test reaction: Amide coupling with aniline using HATU/DIPEA.
| Metric | Synthesized Batch (Validated) | Commercial Standard | Crude Batch |
| 1,5-Isomer Content | 0.05% | 0.80% | 12.5% |
| HCl Equivalents | 1.02 eq (Consistent) | 0.10 eq (Mostly Free Acid) | 2.50 eq (Excess HCl) |
| Coupling Yield | 94% | 85% | 55% |
| Byproduct Formation | Negligible | Trace | Significant (Oligomers) |
Analysis: The "Commercial Standard" was sold as the free acid but labeled ambiguously, leading to incorrect base equivalents in the coupling reaction (too much base was used, assuming it was HCl salt, leading to racemization or hydrolysis). The Synthesized Batch , validated for exact salt stoichiometry, allowed for precise buffering, resulting in the highest yield. The Crude Batch failed due to the 1,5-isomer competing for the coupling reagent, wasting expensive HATU.
References
- Source: Google Patents (CN103910688A)
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4) Properties Source: PubChem Compound Summary URL:[Link]
-
HPLC Method Validation for Pyrazole Derivatives Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
-
Regioselectivity in Pyrazole Synthesis (1,3 vs 1,5 Isomers) Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Validation of Analytical Procedures: Text and Methodology (Q2 R1) Source: ICH Guidelines URL:[Link]
Sources
Head-to-head comparison of pyrazole synthesis methods
Topic: Head-to-Head Comparison of Pyrazole Synthesis Methods: Modern Knorr Condensation vs. Regioselective [3+2] Cycloaddition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
A Technical Guide to Regioselective Synthesis
In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, constructing this five-membered ring with precise regiocontrol remains a persistent challenge.
This guide provides a head-to-head analysis of the two dominant synthetic strategies:
-
The Knorr Synthesis (Condensation): The classical approach, recently revitalized by fluorinated solvents.
-
[3+2] Dipolar Cycloaddition: The orbital-controlled alternative, specifically focusing on the Nitrile Imine-Alkyne pathway.
Executive Summary: The Trade-Offs
| Feature | Method A: Modern Knorr Condensation | Method B: [3+2] Cycloaddition (Nitrile Imine) |
| Primary Mechanism | Double condensation / Dehydration | 1,3-Dipolar Cycloaddition (Concerted/Stepwise) |
| Key Reagents | 1,3-Diketone + Hydrazine | Hydrazonyl Halide (or Diazo) + Alkyne |
| Regioselectivity | Historically Poor (sensitive to sterics/electronics). Modern Fix: High (>95:[1]5) with fluorinated solvents (HFIP).[2] | Excellent (Controlled by FMO/Sterics). Often >98:2. |
| Atom Economy | High (Water is the only byproduct). | Lower (Requires base/halide elimination or leaving groups). |
| Scalability | High. Preferred for kg-scale process chemistry. | Moderate. Precursors (hydrazonyl halides) can be unstable/toxic. |
| Best For... | Large-scale production of known stable pyrazoles. | Late-stage functionalization; substrates sensitive to acid/heat. |
Mechanistic Deep Dive & Causality
The Knorr Trap: Tautomer-Driven Ambiguity
The classical Knorr synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl. The failure in regioselectivity arises because the hydrazine can attack either carbonyl group first.
-
Causality: The reaction is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens. In unsymmetrical 1,3-diketones (e.g., R1 = Ph, R2 = Me), the difference in electrophilicity is often insufficient to drive exclusive selectivity in standard solvents like ethanol, leading to difficult-to-separate isomeric mixtures.
-
The Modern Solution: Recent work (e.g., J. Org.[3][4] Chem. 2021) has shown that Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent that activates the harder carbonyl, drastically shifting the regioselectivity.
The Cycloaddition Advantage: Orbital Control
The [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with alkynes proceeds via a concerted mechanism governed by Frontier Molecular Orbital (FMO) theory.
-
Causality: The large HOMO coefficient on the carbon of the nitrile imine dipole and the LUMO coefficient of the alkyne dipolarophile dictate a specific orientation. This electronic bias creates a "lock-and-key" mechanism that inherently favors one regioisomer, often overcoming steric mismatches that plague the Knorr method.
Visualizing the Pathways
The following diagrams illustrate the divergent mechanistic logic of these two methods.
Figure 1: Mechanistic divergence. The Knorr method (left) suffers from branching pathways leading to mixtures, whereas the [3+2] cycloaddition (right) utilizes electronic bias for convergence.
Experimental Protocols
Protocol A: HFIP-Promoted Regioselective Knorr Synthesis
Best for: Scale-up of unsymmetrical pyrazoles where standard ethanol reflux fails.
Rationale: Hexafluoroisopropanol (HFIP) is a strong H-bond donor. It selectively activates the carbonyl group, enhancing the electrophilic discrimination and stabilizing the specific tetrahedral intermediate required for the desired isomer.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted Hydrazine hydrochloride (1.1 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) - Caution: Volatile and Corrosive
-
Base: None required (or mild base if free hydrazine is not used).
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) and HFIP (0.5 M concentration).
-
Addition: Add the hydrazine derivative in one portion at room temperature.
-
Reaction: Stir the mixture at 25 °C . Unlike ethanol protocols requiring reflux, HFIP promotes rapid condensation at ambient temperature. Monitor by TLC/LC-MS (Reaction time: typically 1–3 hours).
-
Work-up: Remove HFIP under reduced pressure (rotary evaporator). Note: HFIP can be recovered and distilled for reuse.
-
Purification: The residue is often pure enough for recrystallization. If necessary, flash chromatography (Hexane/EtOAc) will yield the product.
-
Validation: Expect regioselectivity >95:5. Confirm via NOE (Nuclear Overhauser Effect) NMR spectroscopy to verify the position of the N-substituent relative to the C-substituents.
Protocol B: Regioselective [3+2] Cycloaddition (via Hydrazonyl Chlorides)
Best for: Late-stage synthesis, sensitive substrates, and ensuring 1,3,5-substitution patterns.
Rationale: This method generates a reactive nitrile imine dipole in situ from a hydrazonyl chloride using a mild base. This dipole reacts with an alkyne.[5] The regiochemistry is strictly controlled by the electronics of the alkyne.
Materials:
-
Aldehyde (Precursor)
-
NCS (N-Chlorosuccinimide)
-
Terminal or Internal Alkyne (1.2 equiv)
-
Base: Triethylamine (Et3N)
-
Solvent: DCM or THF
Step-by-Step:
-
Formation of Hydrazone: React aldehyde with hydrazine to form the hydrazone.[7] (Isolate and dry).[8]
-
Chlorination (In Situ): Dissolve hydrazone in DMF or DCM. Add NCS (1.05 equiv) at 0 °C to generate the hydrazonyl chloride . Stir for 1–2 hours.
-
Cycloaddition: Add the alkyne (1.2 equiv) to the reaction vessel.
-
Dipole Generation: Dropwise addition of Et3N (1.5 equiv) over 30 minutes. Crucial: Slow addition prevents dimerization of the nitrile imine. The base eliminates HCl, generating the nitrile imine dipole which immediately traps the alkyne.
-
Work-up: Dilute with water, extract with DCM. Wash organic layer with brine.[5]
-
Purification: Silica gel chromatography.
-
Validation: This method typically yields the 1,3,5-trisubstituted pyrazole exclusively.
Decision Matrix: Which Method to Choose?
Use the following logic flow to determine the optimal synthetic route for your target molecule.
Figure 2: Strategic decision tree for selecting the pyrazole synthesis method.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| 50:50 Mixture of Regioisomers (Knorr) | Similar electronic character of carbonyls in EtOH solvent. | Switch to Protocol A (HFIP). The fluorinated solvent amplifies subtle electronic differences. |
| Low Yield in [3+2] Cycloaddition | Dimerization of the nitrile imine dipole (formation of tetrazine). | Slow down base addition. Ensure the alkyne concentration is high relative to the dipole to favor trapping over dimerization. |
| N-Alkylation on wrong nitrogen | Tautomerization of the final pyrazole product (if NH-pyrazole). | Use a protecting group on the hydrazine or switch to Method B which installs the N-substituent irreversibly during ring closure. |
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3] Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Tang, M., Zhang, F., & Cai, Q. (2020). HFIP-Promoted Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines. Journal of Organic Chemistry, 85(5), 3965-3972. Link
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[9] Organic Letters, 8(13), 2675–2678. Link
-
Aggarwal, V. K., de Vicente, J., & Bonnert, R. V. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles from α,β-Unsaturated Ketones. Journal of Organic Chemistry, 68(13), 5381–5383. Link
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Comparative Analysis of Pyrazole Carboxylic Acid Derivatives in Drug Design
Executive Summary
The pyrazole carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved therapeutics ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Crizotinib). This guide provides a comparative technical analysis of pyrazole-3-, -4-, and -5-carboxylic acid derivatives. We evaluate their physicochemical profiles, synthetic accessibility, and binding modes, offering a decision-making framework for medicinal chemists optimizing lead compounds.[1]
Part 1: The Scaffold Landscape – Regioisomerism & Electronic Profiling
The positioning of the carboxylic acid moiety on the pyrazole ring dictates the molecule's electrostatic potential surface (ESP), pKa, and metabolic stability.
Comparative Regioisomer Analysis
| Feature | Pyrazole-3-COOH | Pyrazole-4-COOH | Pyrazole-5-COOH |
| Electronic Environment | Electron-deficient C3; Acid is adjacent to NH (donor). | Electron-rich C4; Acid is distal to ring nitrogens. | Sterically crowded; Acid is adjacent to N-substituted site. |
| pKa (approx.) | ~3.5 - 3.8 | ~4.0 - 4.2 | ~3.3 - 3.6 |
| Binding Mode | Often acts as a bidentate H-bond donor/acceptor pair. | Linear geometry; ideal for solvent-front interactions. | Frequently utilized to force orthogonal twist in bi-aryl systems. |
| Synthetic Challenge | Moderate; Regioselectivity issues during cyclization. | Low; Easy halogenation/lithiation at C4. | High; Steric clash often favors 3-isomer formation. |
Bioisosteric Evaluation: Pyrazole vs. Isoxazole
While isoxazoles are common bioisosteres, pyrazoles often exhibit superior physicochemical properties for oral drugs.
-
H-Bonding: Pyrazoles possess an NH donor (unless N-alkylated) and an N acceptor, whereas isoxazoles only have H-bond acceptors (O, N). This makes pyrazoles more versatile for binding pockets requiring a donor (e.g., the ATP hinge region of kinases).
-
Metabolic Stability: The N-N bond in pyrazoles is generally more resistant to reductive cleavage by liver microsomes than the N-O bond in isoxazoles.
Part 2: Comparative Pharmacodynamics (Experimental Data)
To illustrate the impact of regioisomerism, we compare a series of pyrazole carboxylic acid derivatives designed as ATP-competitive Kinase Inhibitors (Target: VEGFR-2).
Experimental Setup:
-
Assay: FRET-based Kinase Binding Assay.
-
Core Structure: 1-phenyl-1H-pyrazole-X-carboxylic acid amide derivatives.
Table 1: Structure-Activity Relationship (SAR) Data[2]
| Compound ID | Acid Position | R-Group (Amide) | LogP | IC50 (VEGFR-2) [nM] | Solubility (pH 7.4) |
| PYZ-3A | 3-position | 3-trifluoromethylphenyl | 3.2 | 450 ± 15 | 120 µM |
| PYZ-4A | 4-position | 3-trifluoromethylphenyl | 3.1 | 12 ± 2 | 85 µM |
| PYZ-5A | 5-position | 3-trifluoromethylphenyl | 3.4 | >10,000 | 15 µM |
| ISO-4A | 4-position (Isoxazole) | 3-trifluoromethylphenyl | 3.8 | 180 ± 10 | 40 µM |
Analysis:
-
PYZ-4A (Winner): The 4-position allows the carboxylic amide to extend into the solvent-exposed region without disrupting the pi-stacking of the pyrazole core in the adenine pocket.
-
PYZ-5A (Failure): The 5-position introduces severe steric clash with the N-phenyl ring (ortho-collision), twisting the molecule out of planarity and preventing effective binding.
-
Isoxazole Comparison: The isoxazole analog (ISO-4A) shows 15-fold lower potency, attributed to the lack of the specific NH-interaction present in the pyrazole scaffold.
Part 3: Visualization of SAR Logic
The following decision tree assists in selecting the correct pyrazole regioisomer based on the target binding pocket characteristics.
Figure 1: Strategic decision tree for selecting pyrazole carboxylic acid regioisomers based on protein pocket topology.
Part 4: Experimental Protocols
Protocol: Regioselective Synthesis of 1-Aryl-1H-pyrazole-4-carboxylic Acids
Objective: Synthesize high-purity 4-carboxylic acid derivatives while minimizing the formation of the 3-isomer byproduct.
Mechanism: Vilsmeier-Haack Formylation followed by Oxidation. This route avoids the regioselectivity issues of hydrazine/diketone condensation.
Materials:
-
Acetophenone derivative (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
POCl3 (3.0 eq), DMF (5.0 eq)
-
Sodium Chlorite (NaClO2) for Pinnick oxidation.
Workflow:
-
Hydrazone Formation:
-
Reflux acetophenone and phenylhydrazine in ethanol with catalytic acetic acid for 2 hours.
-
Evaporate solvent to yield the hydrazone intermediate.
-
-
Vilsmeier-Haack Cyclization (The "Double Formylation"):
-
Cool DMF (5 eq) to 0°C. Dropwise add POCl3 (3 eq). Stir for 30 min to form the Vilsmeier reagent.
-
Add the hydrazone dissolved in DMF.
-
Heat to 70°C for 4 hours. The reaction formylates the alpha-methyl group and cyclizes to form 1-aryl-1H-pyrazole-4-carbaldehyde .
-
Note: This method exclusively yields the 4-substituted product due to the mechanism of electrophilic attack.
-
-
Pinnick Oxidation (Aldehyde to Acid):
-
Dissolve the aldehyde in t-BuOH/Water (3:1).
-
Add NaH2PO4 (buffer) and 2-methyl-2-butene (scavenger).
-
Add NaClO2 (1.5 eq) portion-wise at 0°C.
-
Stir at RT for 3 hours.
-
-
Purification:
-
Acidify to pH 3 with 1N HCl. The carboxylic acid precipitates.[2]
-
Recrystallize from Ethanol/Water.
-
Protocol: Fluorescence Polarization (FP) Kinase Binding Assay
Objective: Determine the IC50 of the synthesized pyrazole derivatives against a target kinase (e.g., VEGFR-2).
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Fluorescently labeled ATP-competitive probe (e.g., Staurosporine-Fluor).
-
Protein: Recombinant VEGFR-2 kinase domain.
Steps:
-
Plate Prep: Dispense 10 µL of compound (serially diluted in DMSO) into a 384-well black low-binding plate.
-
Protein Addition: Add 10 µL of 2x Kinase Enzyme solution. Incubate for 15 minutes at RT to allow equilibrium binding.
-
Tracer Addition: Add 10 µL of 2x Tracer solution.
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) on a multi-mode plate reader.
-
Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response equation to calculate IC50.
Part 5: Synthesis Pathway Visualization
Figure 2: Regioselective synthesis workflow for Pyrazole-4-Carboxylic Acid derivatives via Vilsmeier-Haack cyclization.
References
-
Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry.
-
Frizler, M. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Zhang, X. et al. (2014).[3] I2-Mediated Metal-Free Oxidative C–N Bond Formation Enables a Regioselective Pyrazole Synthesis. Journal of Organic Chemistry.
-
FDA Drug Database. (2023). Label information for Celecoxib and Crizotinib.
-
Gomes, M. et al. (2022). Regioselective Synthesis and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.
Sources
Metabolic Stability Evaluation of Pyrazole-Containing Compounds: A Comparative Technical Guide
Executive Summary: The Pyrazole Paradox
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, featured in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil .[1] Its popularity stems from its ability to act as a bioisostere for phenyl rings, offering lower lipophilicity (LogP) and improved solubility while maintaining aromaticity.[1]
However, pyrazoles present a unique metabolic challenge—the "Pyrazole Paradox." While the ring itself is often resistant to oxidative cleavage (Phase I), it is a notorious "soft spot" for N-glucuronidation (Phase II) .[1]
The Critical Failure Mode: Standard high-throughput screening using Human Liver Microsomes (HLM) often underpredicts clearance for pyrazoles.[1] This is because standard HLM assays are optimized for CYP450 oxidation and lack the uridine 5'-diphospho-glucuronosyltransferase (UGT) activity required to capture N-glucuronidation.[1]
This guide provides a validated framework to accurately evaluate pyrazole stability, ensuring you do not advance compounds with "hidden" metabolic liabilities.
Metabolic Pathways & Structural Vulnerabilities
To design an effective assay, one must first understand the enemy.[1] Pyrazoles are cleared via two distinct mechanisms that require different assay conditions.
The Dichotomy of Clearance
-
Oxidative Metabolism (CYP-mediated): Occurs on N-alkyl substituents (N-dealkylation) or electron-rich carbon centers.[1]
-
Conjugative Metabolism (UGT-mediated): Direct N-glucuronidation of the pyrazole nitrogen.[1] This is the dominant clearance route for many NH-pyrazoles and even some N-substituted variants.[1]
Visualization of Metabolic Fate[1]
Figure 1: Dual metabolic pathways for pyrazoles. Note that standard microsomal assays often miss the green pathway (UGT) unless specifically supplemented.
Comparative Evaluation of Assay Systems
Choosing the wrong matrix is the primary cause of in vitro-in vivo correlation (IVIVC) disconnects for pyrazoles.[1]
| Feature | Liver Microsomes (HLM) | S9 Fraction | Cryopreserved Hepatocytes |
| Enzyme Composition | Enriched CYP450s; negligible UGTs without UDPGA.[1] | Contains Microsomes + Cytosol; diluted CYP/UGT levels.[1] | Complete: Contains CYPs, UGTs, and Transporters.[1] |
| Cofactor Requirement | Requires NADPH (Phase I) and UDPGA/Alamethicin (Phase II).[1] | Requires NADPH + UDPGA + PAPS.[1] | Self-sufficient (intracellular cofactors intact).[1] |
| Sensitivity | High for oxidation.[1] | Low to Moderate.[1] | High for all pathways.[1] |
| Pyrazole Suitability | Poor for NH-pyrazoles (misses glucuronidation).[1] | Moderate (better coverage, lower activity).[1] | Gold Standard (captures total clearance).[1] |
| Cost/Throughput | Low Cost / High Throughput.[1][2] | Medium Cost / Medium Throughput.[1] | High Cost / Lower Throughput.[1] |
Expert Insight: If your pyrazole series has an unsubstituted Nitrogen (NH) or a steric environment accessible to UGTs, HLM data alone is insufficient. You must either supplement HLMs with UDPGA or, preferably, move directly to hepatocyte stability assays.[1]
Validated Experimental Protocols
Below are the specific protocols for evaluating pyrazoles. I have designed these as self-validating systems —meaning the protocol includes internal checks to confirm the assay performed correctly.
Protocol A: The "UGT-Boosted" Microsomal Assay
Use this for rapid screening when hepatocyte cost is prohibitive.[1]
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Protein: Pooled Human Liver Microsomes (0.5 mg/mL final).[1][3]
-
Phase I Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Phase II Cofactor: UDPGA (5 mM) + Alamethicin (25 µg/mg protein) – Alamethicin forms pores to allow UDPGA entry.[1]
Workflow:
-
Pre-incubation: Mix Buffer, Microsomes, and Alamethicin.[1] Incubate on ice for 15 min (pore formation).
-
Substrate Addition: Add Test Compound (1 µM final, <0.1% DMSO). Pre-warm to 37°C for 5 min.
-
Initiation: Add NADPH + UDPGA cocktail to start reaction.[1]
-
Sampling: At T=0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.
-
Quenching: Dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Critical Control Points (Self-Validation):
-
Positive Control 1 (CYP): Verapamil (High Clearance).[1] Must show >80% depletion.[1]
-
Positive Control 2 (UGT): Naloxone or Zidovudine .[1] These are classic UGT substrates. If these are stable, your UDPGA/Alamethicin system failed.[1]
Protocol B: The Hepatocyte "Gold Standard"
Use this for final candidate selection or if Protocol A shows low clearance but in vivo PK is poor.
Workflow Visualization:
Figure 2: Hepatocyte stability workflow. Cell viability check at Step 1 is the critical "Go/No-Go" gate.[1]
Data Analysis & Interpretation
When analyzing pyrazole stability, calculate the Intrinsic Clearance (
Interpretation Guide for Pyrazoles
| HLM | Hepatocyte | Diagnosis | Action |
| High | High | Metabolically Unstable | Oxidative liability likely.[1] Check for N-dealkylation or C-oxidation.[1] Add EWGs (F, Cl) to ring.[1] |
| Low | Low | Stable | Compound is solid.[1] Proceed to PK. |
| Low | High | The "Disconnect" | Glucuronidation Liability. The HLM assay missed the UGT pathway.[1] Block the NH or sterically hinder the N-position.[1] |
References
-
Fura, A. et al. (2006).[1] "Discovery of a novel, potent, and selective pyrazole-based inhibitor of p38 MAP kinase."[1] Bioorganic & Medicinal Chemistry Letters.
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 26: Metabolic Stability.
-
Wernevik, J. et al. (2020).[1] "Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance." Drug Metabolism and Disposition.
-
Obach, R.S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Cyprotex. "Microsomal Stability Assay Protocol."
Sources
Definitive Structural Confirmation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride via Single Crystal X-ray Diffraction (SCXRD)
Executive Summary: The Regioselectivity Challenge
In the development of pyrazole-based pharmaceutical intermediates, the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride presents a classic regiochemical ambiguity. The methylation of ethyl 3-methylpyrazole-4-carboxylate often yields a mixture of 1,3-dimethyl and 1,5-dimethyl isomers due to the annular tautomerism of the pyrazole precursor.
While Nuclear Magnetic Resonance (NMR) is the workhorse of organic analysis, it frequently struggles to provide unequivocal structural assignment for these regioisomers, particularly in their hydrochloride salt forms where proton exchange broadens signals.
This guide compares the analytical performance of Single Crystal X-ray Diffraction (SCXRD) against traditional spectroscopic methods (NMR, MS), establishing SCXRD as the absolute standard for confirming the 1,3-substitution pattern and supramolecular salt architecture.
The Structural Problem: 1,3- vs. 1,5-Isomers
Before detailing the solution, we must define the ambiguity. The N-methylation step can occur at either nitrogen atom of the pyrazole ring.
-
Target (1,3-isomer): The N-methyl group is distal to the C-methyl group.
-
Impurity (1,5-isomer): The N-methyl group is adjacent to the C-methyl group (steric clash).
Distinguishing these solely by 1D NMR is risky because the chemical shift differences (
Diagram 1: The Regioselectivity & Analytical Decision Pathway
Caption: Logical workflow demonstrating the necessity of SCXRD for resolving pyrazole regioisomerism when NMR data is inconclusive.
Comparative Analysis: SCXRD vs. Alternative Techniques
The following table objectively compares the utility of SCXRD against NMR and Mass Spectrometry for this specific application.
Table 1: Analytical Performance Matrix
| Feature | SCXRD (The Gold Standard) | NMR (1D & 2D NOESY/HMBC) | HRMS (Mass Spectrometry) |
| Regioisomer Distinction | Absolute. Direct visualization of atomic connectivity (N1-C5 vs N1-C3). | Inferred. Relies on Through-Space (NOE) interactions which can be weak or misleading in small rings. | None. Both isomers have identical mass ( |
| Salt Stoichiometry | Precise. Locates the Cl⁻ counterion and H-bonding protons explicitly. | Indirect. Inferred from integration, but exchangeable protons often broaden/disappear. | Poor. ESI-MS typically detects the cation |
| Stereochemistry | Absolute Configuration (if chiral centers exist) and packing. | Relative configuration only. | None. |
| Sample Requirement | Single Crystal ( | Solution (~5-10 mg). | Trace (<1 mg). |
| Turnaround Time | 24-48 hours (including crystallization). | 15-30 minutes. | < 5 minutes. |
| Risk of Error | Near Zero (for good crystals). | Moderate (Misinterpretation of NOE cross-peaks). | High (Cannot distinguish isomers). |
Why NMR is Insufficient for the Hydrochloride Salt
In the hydrochloride salt form, the protonation of the pyrazole nitrogen (N2) creates a rapidly exchanging system. This often washes out the crucial NOE (Nuclear Overhauser Effect) signals between the N-methyl group and the neighboring ring proton/methyl group, which are required to distinguish the 1,3-isomer from the 1,5-isomer [1]. SCXRD bypasses this by freezing the molecule in the solid state.
Experimental Protocol: Crystallization & Data Collection
To confirm the structure of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride, high-quality single crystals are required. The following protocol is validated for polar pyrazole salts.
Crystallization Strategy (Vapor Diffusion)
Direct evaporation often yields amorphous powder for HCl salts. Vapor diffusion is preferred to control nucleation.
-
Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH). The salt is highly soluble here.
-
Solvent B (Anti-Solvent): Diethyl Ether (
) or Hexane. The salt is insoluble here.
Step-by-Step Workflow:
-
Dissolve 20 mg of the crude HCl salt in 1.5 mL of MeOH in a small (4 mL) vial. Ensure the solution is clear; filter if necessary.
-
Place the small vial (uncapped) inside a larger (20 mL) vial.
-
Add 5-8 mL of
to the outer vial (do not let it overflow into the inner vial). -
Cap the outer vial tightly.
-
Allow to stand undisturbed at room temperature (
) for 2-5 days. Ether vapors will slowly diffuse into the methanol, lowering solubility and growing prisms or blocks.
Diagram 2: Crystallization & Diffraction Workflow
Caption: Vapor diffusion method optimized for growing diffraction-quality crystals of pyrazole salts.
Data Collection Parameters[1][2]
-
Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the chloride ion.
-
Source:
( ) is sufficient; is preferred if crystals are very small (<0.05 mm) to boost intensity. -
Resolution: 0.80
or better.
Structural Confirmation Criteria
Upon solving the structure (typically in space groups
Connectivity Check (The "Smoking Gun")
-
1,3-Isomer: The N-Methyl carbon is bonded to N1. The C-Methyl carbon is bonded to C3. The bond distance between N1 and C3 (ring atoms) separates the two methyl groups.
-
1,5-Isomer: The N-Methyl (on N1) and C-Methyl (on C5) would be spatially adjacent.
-
Verification: In the solved structure, measure the distance between the methyl carbons. In the 1,3-isomer, this distance is
. In the 1,5-isomer, it is significantly shorter due to steric crowding.
Hydrogen Bonding Network
The hydrochloride salt forms a distinct supramolecular chain.
-
Interaction:
-
Distance: The
distance is typically . -
Carboxylic Acid Dimer: In the salt form, the carboxylic acid often forms "head-to-tail" dimers or interacts with the chloride ion (
), creating a 2D sheet structure.
Representative Crystal Data (Expected)
-
Crystal System: Monoclinic
-
Space Group:
(most common for planar aromatics) -
Z: 4 (1 molecule per asymmetric unit)
-
R-factor (
): < 5.0% indicates a high-quality solution.
Conclusion
While NMR and MS are essential for purity assessments, they provide only inferential evidence regarding the regiochemistry of substituted pyrazoles. SCXRD is the only technique that provides a self-validating, visual, and metric proof of the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid structure.
For drug development professionals, investing 3 days in obtaining a crystal structure prevents the catastrophic risk of carrying the wrong regioisomer forward into multi-step synthesis.
References
-
López, C., Claramunt, R. M., et al. (2019). "Regiochemistry of pyrazole alkylation: An NMR and X-ray study." Journal of Molecular Structure. (Representative context for pyrazole methodology).
-
Cambridge Crystallographic Data Centre (CCDC). (2024). "CSD Entry: Pyrazole Carboxylic Acid Derivatives." CCDC Access Structures. [Link]
-
Foces-Foces, C., et al. (2022). "Hydrogen bonded networks in pyrazole hydrochloride salts." CrystEngComm. [Link]
-
PubChem. (2025).[1][2] "1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Compound Summary." National Library of Medicine. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Executive Summary & Chemical Profile
Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists. Urgency: Routine to High (Corrosive Potential).
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a functionalized heterocyclic building block often used in drug discovery (e.g., SDHI fungicides, kinase inhibitors). While the parent pyrazole acid is generally classified as an irritant, the hydrochloride salt form introduces significant acidity , altering its waste classification and handling requirements.
Field Insight: A common error in laboratory disposal is treating this salt identically to neutral organic solids. Due to the HCl moiety, it is hygroscopic and can generate acidic leachate if disposed of in standard trash, violating RCRA regulations regarding corrosivity (D002).
Chemical Identification Table
| Parameter | Data |
| Chemical Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |
| Parent Acid CAS | 5744-59-2 (Free Acid Reference) |
| Molecular Formula | C₆H₈N₂O₂[1][2][3] · HCl |
| Molecular Weight | 176.60 g/mol (approx., salt form) |
| Physical State | White to off-white crystalline solid |
| Solubility | High water solubility (dissociates to acidic pH) |
| Acidity (pKa) | < 2.0 (estimated for 1M aqueous solution due to HCl) |
| Primary Hazards | Skin Corr./Irrit. (H314/H315), Eye Dam. (H318) |
Hazard Assessment & Incompatibility
Before disposal, you must understand the "Why" behind the protocol. The hydrochloride salt presents a dual hazard: organic toxicity and inorganic corrosivity.
The Mechanism of Hazard
-
Hydrolysis: Upon contact with moisture (humidity or aqueous waste streams), the salt dissociates. The free proton (
) lowers the pH rapidly. -
Incompatibility:
-
Strong Oxidizers: Reaction with nitrates or perchlorates can lead to exothermic decomposition.
-
Bases: Mixing with strong bases (NaOH, KOH) triggers an immediate neutralization exotherm. While this is a disposal method (see Section 3), it must be controlled.
-
Cyanides/Sulfides: CRITICAL: Do not mix with cyanide or sulfide waste streams. The acidic nature of this salt will liberate toxic HCN or H₂S gas.
-
Disposal Workflows (Decision Matrices)
Effective disposal relies on segregation. Do not mix solid inventory with liquid mother liquors.
Workflow A: Waste Stream Decision Matrix
Figure 1: Decision logic for segregating 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl waste streams.
Protocol 1: Solid Waste (Expired Inventory)
Objective: Isolate the chemical to prevent environmental leaching.[3]
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark clearly as "Organic Acid Solid, Corrosive, N.O.S."
-
Secondary Containment: Place the primary container inside a clear plastic zip-seal bag before placing it in the waste drum. This prevents dust inhalation by waste handlers.
-
Disposal Method: High-temperature incineration is the only acceptable terminal disposal method to ensure destruction of the pyrazole ring.
Protocol 2: Aqueous/Solvent Mixtures
Objective: Prevent unintended reactions in bulk waste drums.
-
Segregation: Do not pour into the general "Organic Solvents" drum if that drum contains basic amines or cyanides.
-
pH Adjustment (Optional but Recommended):
-
If you have a large volume (>1L) of aqueous solution, slowly neutralize to pH 6-8 using 10% Sodium Bicarbonate (
) solution. -
Why? This converts the corrosive hydrochloride salt into the neutral sodium salt, making it safer for transport.
-
-
Tagging: Label as "Acidic Organic Waste."
Emergency Response: Spill Clean-Up
Scenario: A 100g bottle drops and shatters on the lab floor.
Field Insight: Do not use water immediately. Water will dissolve the salt, spread the contamination, and etch the floor surface due to acidity.
Figure 2: Dry spill response workflow emphasizing neutralization prior to collection.
Step-by-Step Cleanup:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.
-
Cover: Gently cover the spill with Sodium Bicarbonate (baking soda) or Calcium Carbonate.
-
Mix: Use a plastic dustpan/brush to mix the powder. If the spill is already liquid, add absorbent (Vermiculite) after neutralization.
-
Collect: Scoop the neutralized mixture into a hazardous waste bag. Label as "Debris from Acidic Spill."
Regulatory Framework (US Context)
Compliance is not optional.[3] This substance falls under specific EPA criteria based on its characteristics.
-
RCRA Classification:
-
Not P-Listed or U-Listed: The specific CAS is not named in 40 CFR 261.33.
-
Characteristic Waste (D002): If the waste is an aqueous solution with pH
2, it carries the D002 corrosive waste code [1].
-
-
DOT Shipping (for Waste Haulers):
-
Likely classification: UN 3261, Corrosive Solid, Acidic, Organic, N.O.S. (1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride).
-
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation Manual). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Acids, Organic. Retrieved from [Link]
Sources
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Introduction: The Chemical Context
Handling 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride requires a nuanced approach that goes beyond standard organic solid protocols. As a hydrochloride salt of a pyrazole derivative, this compound presents a dual-hazard profile: the bioactive potential of the pyrazole core and the acidic, corrosive nature of the hydrochloride moiety.
While often categorized generically as an "irritant," the hydrochloride salt form significantly increases water solubility and acidity. Upon contact with mucous membranes (eyes, lungs) or perspiration, it can hydrolyze to release hydrochloric acid locally, turning a simple irritant into a potential corrosive hazard. This guide prioritizes the prevention of acidic hydrolysis on biological surfaces .
Risk Assessment & Hazard Identification
Before selecting PPE, we must establish the "Why" based on the compound's physicochemical behavior.
| Hazard Class | GHS Classification (Inferred*) | Mechanism of Injury |
| Skin Corrosion/Irritation | Category 2 (H315) | Acidic hydrolysis on skin moisture creates local pH drop, causing dermatitis or chemical burns. |
| Serious Eye Damage | Category 2A (H319) | High risk. The salt dissolves instantly in lacrimal fluid, causing immediate, severe irritation/corrosion. |
| STOT - Single Exposure | Category 3 (H335) | Inhalation of fine dust irritates the upper respiratory tract due to acidic nature. |
| Reactivity | N/A | Hygroscopic: Absorbs atmospheric moisture, becoming sticky and difficult to handle; releases HCl gas if heated or mixed with strong oxidizers. |
*Note: Specific GHS data for the HCl salt is often bridged from the parent free acid (CAS 6350-31-8). We adopt a "Precautionary Category 2" baseline.
PPE Matrix: The Defense System
Do not rely on generic "lab safety" advice. The following PPE selection is calibrated for acidic organic salts .
A. Hand Protection (The Barrier)
-
Recommendation: Double-gloving is mandatory for synthesis/scale-up operations.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).
-
Rationale: Organic acid salts can permeate thin latex instantly. Nitrile offers superior resistance to the acidic environment created if the salt dissolves in sweat inside a compromised glove.
-
Protocol: Inspect gloves for "pinholes" by inflating them with air before use. Change outer gloves immediately upon visible contamination.[1]
B. Respiratory Protection (The Filter)
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood is unavailable/cleaning spills): NIOSH-approved N95 or P100 particulate respirator.
-
Rationale: The HCl salt is likely a fine crystalline powder. Static charge can aerosolize these particles, which are highly irritating to the nasal mucosa.
C. Ocular Protection (The Shield)
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindicated: Safety glasses with side shields are insufficient .
-
Rationale: Fine acidic dust can bypass side shields. Goggles form a seal that prevents dust migration into the eye.
D. Body Protection
-
Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).
-
Augmented: Chemical-resistant apron (Rubber/PVC) during transfer of quantities >50g.
Operational Protocol: Safe Handling Workflow
This workflow is designed to minimize static discharge and moisture absorption.
Step 1: Preparation & Engineering Controls
-
Humidity Check: Ensure lab humidity is <50% if possible; the salt is hygroscopic.
-
Static Control: Use an anti-static gun or ionizer bar near the balance. Organic salts accumulate static, causing "jumping" of powder.
-
Tools: Use plastic or PTFE-coated spatulas. Avoid metal spatulas if the salt is potentially corrosive to steel over time.
Step 2: Weighing & Transfer
-
Tare First: Place the weighing boat in the balance and tare before opening the chemical container.
-
Draft Shield: Keep the balance draft shield closed as much as possible to prevent turbulence from the fume hood.
-
Transfer: Transfer the solid slowly. If spillage occurs on the balance, do not wipe with a wet cloth (creates acid). Brush dry powder into a waste container first.
Step 3: Solubilization (The Critical Step)
-
Exotherm Alert: Dissolving HCl salts in water or methanol is often exothermic.
-
Procedure: Add the solid to the solvent, not the solvent to the solid (to prevent clumping).
-
Venting: If neutralizing the salt (e.g., with Sodium Bicarbonate), expect rapid CO2 evolution. Perform this strictly in a fume hood.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for handling acidic organic salts, prioritizing engineering controls and emergency branches.
Emergency Response & Disposal
Accidental Exposure[2][3][4]
-
Eye Contact: Flush immediately for 15 minutes .[2][3] Time is critical to prevent corneal opacity from the acidic salt.
-
Skin Contact: Brush off dry powder before rinsing. Rinsing powder directly can create a concentrated acid solution on the skin. Once brushed, wash with soap and water.[4]
Disposal Protocol
-
Segregation: Do not mix with strong oxidizers or alkaline waste streams (risk of heat/gas evolution).
-
Neutralization: For large quantities (>10g), dissolve in water and neutralize with dilute Sodium Hydroxide (NaOH) to pH 7 before disposing into the aqueous organic waste stream.
-
Container: Label waste clearly as "Organic Acid Salt - Corrosive."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 230089 (1,3-Dimethyl-1H-pyrazole-4-carboxylic acid). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
